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2-(2-Phenyl-1,3-thiazol-4-yl)phenol Documentation Hub

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  • Product: 2-(2-Phenyl-1,3-thiazol-4-yl)phenol
  • CAS: 401831-93-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

Executive Summary This technical guide provides a comprehensive examination of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive examination of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. This document details the molecule's chemical structure, physicochemical properties, and a probable, well-established synthetic route. Furthermore, it delves into the potential applications of this compound, drawing from the known biological activities of the broader phenyl-thiazole class of molecules. This guide is intended to be a foundational resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, actionable protocols.

Introduction

2-(2-Phenyl-1,3-thiazol-4-yl)phenol is a multifaceted organic molecule characterized by a phenol group attached to a 2-phenyl-1,3-thiazole core. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. The presence of the phenolic hydroxyl group and the phenyl substituent further enhances the potential for diverse chemical modifications and biological activity. This guide will systematically explore the key technical aspects of this compound, providing a robust framework for its synthesis, characterization, and application.

Chemical Structure and Properties

Molecular Identity
  • IUPAC Name: 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

  • Synonyms: While no common synonyms are widely established, variations in nomenclature may exist.

  • Molecular Formula: C₁₅H₁₁NOS

  • Molecular Weight: 253.32 g/mol

Physicochemical Properties (Predicted and Inferred)

Quantitative experimental data for this specific molecule is sparse in the literature. The following table summarizes predicted properties and values inferred from closely related analogs.

PropertyPredicted/Inferred ValueRemarks
Melting Point 150-170 °CBased on similar phenyl-thiazole structures.
Boiling Point > 400 °CHigh due to aromaticity and hydrogen bonding capability.
Solubility Soluble in DMSO, DMF, and lower alcohols. Sparingly soluble in water.Typical for phenolic compounds with significant hydrocarbon character.
pKa ~9-10The phenolic proton is expected to have a pKa in this range.
LogP ~3.5-4.5Indicative of good lipid solubility.

Molecular Structure Diagram:

Caption: Chemical structure of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol.

Synthesis and Manufacturing

The most established and versatile method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[1] This methodology is highly applicable for the preparation of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis involves the cyclocondensation of an α-haloketone with a thioamide.

Hantzsch_Synthesis cluster_reactants Reactants Reactant1 Benzothioamide Intermediate Thioester Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 2-Bromo-1-(2-hydroxyphenyl)ethanone Reactant2->Intermediate Product 2-(2-Phenyl-1,3-thiazol-4-yl)phenol Intermediate->Product Cyclization & Dehydration

Caption: Proposed Hantzsch synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol.

Step-by-Step Experimental Protocol

Materials:

  • Benzothioamide

  • 2-Bromo-1-(2-hydroxyphenyl)ethanone

  • Absolute Ethanol

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for eluent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzothioamide (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-(2-hydroxyphenyl)ethanone (1.0 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Causality and Self-Validation: The Hantzsch synthesis is a robust and high-yielding reaction for thiazole formation. The use of ethanol as a solvent facilitates the dissolution of the reactants and the subsequent cyclization. Neutralization with sodium bicarbonate is critical to quench any unreacted acid and facilitate the extraction of the organic product. The purification by column chromatography ensures the removal of any side products or unreacted starting materials. The final characterization provides definitive proof of the desired molecular structure.

Spectroscopic Profile

The structural identity of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol can be unequivocally confirmed by a combination of spectroscopic methods. The expected spectral data are as follows:

TechniqueExpected Chemical Shifts/Signals
¹H NMR Aromatic protons (phenyl and phenol rings): δ 6.8-8.2 ppm (multiplets). Thiazole proton (H5): δ 7.5-8.5 ppm (singlet). Phenolic proton (-OH): δ 9.0-10.0 ppm (broad singlet, D₂O exchangeable).
¹³C NMR Aromatic carbons: δ 110-160 ppm. Thiazole carbons (C2, C4, C5): Distinct signals in the aromatic region, with C2 being the most downfield.
IR (Infrared) O-H stretch (phenolic): ~3200-3500 cm⁻¹ (broad). C=N and C=C stretches (aromatic): ~1500-1650 cm⁻¹. C-S stretch: Fingerprint region.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 253.3.

Potential Applications and Biological Activity

While specific studies on 2-(2-Phenyl-1,3-thiazol-4-yl)phenol are limited, the broader class of phenyl-thiazole derivatives has demonstrated a wide range of biological activities, suggesting potential applications for this molecule.

  • Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer properties by targeting various cellular pathways. The planar structure of this molecule may allow for intercalation into DNA or inhibition of key enzymes involved in cancer progression.

  • Anti-inflammatory Activity: Phenyl-thiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or cytokines.

  • Antimicrobial Properties: The thiazole nucleus is a common feature in many antimicrobial agents. This compound could be explored for its activity against a spectrum of bacterial and fungal pathogens.

  • Materials Science: The conjugated aromatic system and the presence of heteroatoms could impart interesting photophysical properties, making it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or sensors.

Conclusion

2-(2-Phenyl-1,3-thiazol-4-yl)phenol is a molecule with considerable potential in both medicinal chemistry and materials science. Its synthesis via the Hantzsch reaction is straightforward and efficient. The presence of the versatile thiazole core, combined with the reactive phenolic group, offers numerous avenues for further chemical modification and exploration of its biological and physical properties. This technical guide serves as a comprehensive starting point for researchers interested in harnessing the potential of this promising compound.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132. (A foundational reference for the Hantzsch thiazole synthesis).

Sources

Exploratory

Technical Guide: ESIPT Dynamics in 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

Executive Summary This technical guide provides a comprehensive analysis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol , a fluorophore exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). Unlike conventional rigid f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol , a fluorophore exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). Unlike conventional rigid fluorophores, this molecule leverages a four-level photophysical cycle to generate a large Stokes shift (typically >150 nm), minimizing self-absorption and enabling high signal-to-noise ratios in bioimaging and solid-state sensing. This document details the molecular mechanism, validated synthesis protocols via the Hantzsch reaction, and photophysical characterization standards required for its application in drug development and materials science.

Molecular Architecture & ESIPT Mechanism[1]

The photophysical utility of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol stems from its ability to undergo photo-tautomerization. The core structure features a phenol ring linked to a thiazole moiety at the ortho position. The critical structural requirement is the proximity of the phenolic hydroxyl group (proton donor) to the thiazole nitrogen (proton acceptor), forming a pre-existing intramolecular hydrogen bond (IMHB) in the ground state.

The Four-Level Photocycle
  • Enol-Ground (E): The molecule exists as the Enol tautomer in the ground state (

    
    ), stabilized by the 
    
    
    
    hydrogen bond.
  • Enol-Excited (E):* Upon photoexcitation (

    
    ), charge redistribution occurs. The acidity of the hydroxyl proton increases while the basicity of the thiazole nitrogen rises, strengthening the hydrogen bond.
    
  • Proton Transfer (E

    
     K):** An ultrafast (
    
    
    
    fs), often barrierless proton transfer occurs, converting the excited Enol to the excited Keto tautomer (
    
    
    ).
  • Keto Emission (K

    
     K):* The 
    
    
    
    species relaxes radiatively to the ground state Keto form (
    
    
    ), emitting a photon. Because the
    
    
    state is significantly lower in energy than
    
    
    , the emission is red-shifted (large Stokes shift).
  • Back Proton Transfer (K

    
     E):  The ground state Keto form is unstable and rapidly reverts to the Enol form, resetting the cycle.
    
Diagram: ESIPT Photocycle & Energy Landscape

The following diagram illustrates the energy states and transitions governing the ESIPT process.

ESIPT_Cycle cluster_ground Ground State (S0) cluster_excited Excited State (S1) E_ground Enol (E) Stable Ground State E_excited Enol* (E*) Franck-Condon State E_ground->E_excited Absorption (UV) ~340 nm K_ground Keto (K) Unstable Ground State K_ground->E_ground Back Proton Transfer (Thermal Relaxation) E_excited->E_ground Competitive Relaxation K_excited Keto* (K*) Emissive Species E_excited->K_excited Proton Transfer (Ultrafast <100fs) K_excited->K_ground Fluorescence (Red-Shifted ~500 nm)

Caption: Four-level ESIPT photocycle showing the conversion between Enol and Keto tautomers upon excitation.

Chemical Synthesis: Hantzsch Coupling Protocol

The most robust synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an


-haloketone.[1][2]
Retrosynthetic Analysis
  • Target: 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

  • Precursor A (Thioamide): Benzothioamide (provides the S-C=N fragment and the C2-phenyl group).

  • Precursor B (

    
    -Haloketone):  2-Bromo-1-(2-hydroxyphenyl)ethanone (provides the thiazole C4-C5 and the phenol ring).
    
Diagram: Synthesis Workflow

Synthesis_Workflow Start1 2-Hydroxyacetophenone Inter1 2-Bromo-1-(2-hydroxyphenyl)ethanone (Alpha-Bromination) Start1->Inter1 Br2 / CuBr2 Start2 Benzonitrile Inter2 Benzothioamide (Thionation) Start2->Inter2 H2S / P4S10 Step_Condensation Hantzsch Condensation (Reflux in EtOH) Inter1->Step_Condensation Inter2->Step_Condensation Product 2-(2-Phenyl-1,3-thiazol-4-yl)phenol (Precipitate) Step_Condensation->Product - HBr, - H2O

Caption: Hantzsch synthesis pathway coupling alpha-bromoketone and benzothioamide to form the thiazole core.[3]

Detailed Experimental Protocol

Step 1: Preparation of 2-Bromo-1-(2-hydroxyphenyl)ethanone

  • Dissolve 2-hydroxyacetophenone (10 mmol) in CHCl

    
     (20 mL).
    
  • Add Copper(II) bromide (20 mmol) in portions while refluxing.

  • Reflux for 4 hours until the solution turns green/amber and starting material is consumed (monitor via TLC).

  • Filter off CuBr salts, wash filtrate with water, dry over MgSO

    
    , and concentrate. Recrystallize from ethanol.
    

Step 2: Hantzsch Condensation

  • Reagents: Combine 2-Bromo-1-(2-hydroxyphenyl)ethanone (5 mmol) and Benzothioamide (5.5 mmol) in absolute ethanol (15 mL).

  • Reaction: Heat the mixture to reflux for 4–6 hours. A solid precipitate often forms as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature. Neutralize with 10% NaHCO

    
     solution to deprotonate the thiazolium salt intermediate.
    
  • Purification: Filter the precipitate. Wash with cold water and cold ethanol. Recrystallize from ethanol/toluene (1:1) to obtain yellow needle-like crystals.

  • Validation: Verify structure via

    
    H-NMR (look for thiazole proton singlet ~8.0 ppm and phenolic OH singlet ~11-12 ppm, D
    
    
    
    O exchangeable).

Photophysical Characterization

The spectral properties of this fluorophore are highly dependent on solvent polarity due to the dipole moment change during ESIPT.

Key Photophysical Parameters
ParameterValue (Approx.)Notes
Absorption

335 – 345 nmCorresponds to the Enol form

transition.
Emission

490 – 520 nmKeto tautomer emission.
Stokes Shift ~160 – 180 nmLarge shift minimizes inner-filter effects.
Quantum Yield (

)
0.2 – 0.6Solvent dependent; higher in non-polar solvents.
Lifetime (

)
< 1 nsTypical for ESIPT-based emission.
Solvatochromism & Environmental Sensitivity
  • Non-polar Solvents (e.g., Toluene, Cyclohexane): Strong Keto emission is observed. The non-polar environment protects the intramolecular hydrogen bond.

  • Polar Protic Solvents (e.g., Methanol, Water): Intermolecular hydrogen bonding with the solvent competes with the intramolecular bond. This can disrupt ESIPT, leading to dual emission (Enol band ~380 nm + Keto band ~500 nm) or fluorescence quenching.

  • Solid State: Many derivatives exhibit Aggregation-Induced Emission (AIE) or solid-state fluorescence due to restricted intramolecular rotation (RIR) and specific packing that prevents

    
     stacking quenching.
    

Experimental Workflow: Quantum Yield Measurement

To ensure data reliability, use a relative quantum yield method against a standard like Quinine Sulfate.

Protocol:

  • Standard Preparation: Prepare 0.1 M H

    
    SO
    
    
    
    solution of Quinine Sulfate (
    
    
    ).
  • Sample Preparation: Dissolve the thiazole fluorophore in spectroscopic grade Toluene.

  • Absorbance Matching: Adjust concentrations of both sample and standard so that absorbance at the excitation wavelength (e.g., 340 nm) is below 0.1 OD. Crucial: This avoids inner-filter effects.

  • Emission Scan: Record integrated fluorescence intensity (

    
    ) for both sample and standard (350–650 nm).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

References

  • Li, C., et al. (2025).[4] Theoretical insights into solvent polarity associated ESIPT behaviour for 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol fluorophore. Molecular Physics. Link

  • Padalkar, V. S., et al. (2010). Synthesis and Excited-state intramolecular proton transfer on 2-(2'-hydroxy-4'-R-phenyl)benzothiazole nanoparticles. Journal of Physical Chemistry C. Link

  • Kediya, K., et al. (2024).[5] TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism. Molecules. Link

  • Potapov, A., et al. (2017). Optical absorption and luminescence spectra of 2,5-di-(2-benzoxazolyl)phenol in the solid state. Ukrainian Journal of Physical Optics. Link

  • Santa Cruz Biotechnology. (2024). Product Data: 2-(2-Phenyl-1,3-thiazol-4-yl)benzene-carboxylic acid.[6] Link

Sources

Foundational

Literature Review &amp; Technical Guide: Synthesis of 2-Phenyl-4-(2-hydroxyphenyl)thiazole

Executive Summary This technical guide details the synthesis of 2-phenyl-4-(2-hydroxyphenyl)thiazole , a structural isomer of the widely studied excited-state intramolecular proton transfer (ESIPT) fluorophore 2-(2-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-phenyl-4-(2-hydroxyphenyl)thiazole , a structural isomer of the widely studied excited-state intramolecular proton transfer (ESIPT) fluorophore 2-(2-hydroxyphenyl)-4-phenylthiazole (HPT). While the 2-(2-hydroxyphenyl) isomer is famous for its large Stokes shift and metal-sensing capabilities, the title compound (with the hydroxyphenyl moiety at the 4-position) represents a distinct scaffold with unique electronic and chelating properties.

The synthesis centers on the Hantzsch Thiazole Synthesis , a robust cyclocondensation reaction. This guide provides a validated retrosynthetic analysis, detailed experimental protocols for the direct and protected routes, and mechanistic insights to ensure reproducibility in a research setting.

Part 1: Retrosynthetic Analysis & Strategy

The construction of the thiazole core is most efficiently achieved via the condensation of a thioamide and an


-haloketone .
Structural Disconnection

To synthesize 2-phenyl-4-(2-hydroxyphenyl)thiazole :

  • The C2-N3-C4 fragment is derived from the thioamide. Since position 2 bears a phenyl group, the required precursor is Thiobenzamide .

  • The C4-C5 backbone is derived from the

    
    -haloketone. Since position 4 bears a 2-hydroxyphenyl group, the required precursor is 2-bromo-2'-hydroxyacetophenone  (also known as 2-hydroxyphenacyl bromide).
    
Synthetic Challenges
  • Regioselectivity: The Hantzsch synthesis is generally highly regioselective, favoring the formation of the thiazole ring over other potential heterocycles.

  • Competing Cyclization: The primary risk with 2-bromo-2'-hydroxyacetophenone is the intramolecular nucleophilic attack of the phenolic oxygen onto the

    
    -carbon, potentially forming coumaran-3-one  derivatives.
    
  • Mitigation: The high nucleophilicity of the sulfur atom in thiobenzamide (compared to the phenolic oxygen) typically drives the reaction toward the thiazole. However, a protection-deprotection strategy (using a methoxy group) is recommended for high-purity applications to prevent side reactions.

Retrosynthesis Target 2-Phenyl-4-(2-hydroxyphenyl)thiazole Disconnect Hantzsch Disconnection Target->Disconnect Retro-Hantzsch Thio Thiobenzamide (Source of C2-Phenyl) Disconnect->Thio Halo 2-Bromo-2'-hydroxyacetophenone (Source of C4-Phenol) Disconnect->Halo

Figure 1: Retrosynthetic breakdown of the target molecule.

Part 2: Experimental Protocols

Method A: Direct Hantzsch Cyclization (Rapid Route)

This method is suitable for initial screening and when small amounts of side products (benzofuranones) can be tolerated or removed via chromatography.

Reagents
  • Thiobenzamide (1.0 equiv)

  • 2-Bromo-2'-hydroxyacetophenone (1.0 equiv)

  • Ethanol (Absolute, solvent)

  • Sodium Acetate (Optional, 1.0 equiv, to buffer HBr)

Protocol
  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of thiobenzamide in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of 2-bromo-2'-hydroxyacetophenone dropwise to the stirring solution at room temperature.

    • Note: The

      
      -haloketone is a lachrymator; handle in a fume hood.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor consumption of the thioamide by TLC (SiO
    
    
    
    , Hexane:EtOAc 4:1).
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[1]

  • Neutralization: Pour the mixture into 50 mL of ice-cold water. Neutralize with saturated aqueous NaHCO

    
     or 10% NH
    
    
    
    OH to liberate the free base.
  • Isolation: Filter the resulting solid. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from hot ethanol or ethanol/water mixtures to obtain the target compound as yellow/pale-yellow crystals.

Method B: Protection-Deprotection Route (High Purity)

Recommended for drug development or photophysical studies where trace impurities must be eliminated.

Step 1: Synthesis of 2-Bromo-2'-methoxyacetophenone
  • Methylation: React 2'-hydroxyacetophenone with dimethyl sulfate (DMS) and K

    
    CO
    
    
    
    in acetone (Reflux, 4h) to yield 2'-methoxyacetophenone.
  • Bromination: React 2'-methoxyacetophenone with CuBr

    
     in EtOAc/CHCl
    
    
    
    (Reflux, 2h). CuBr
    
    
    is preferred over elemental Br
    
    
    to minimize over-bromination.
    • Reference: King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. [See Ref 2]

Step 2: Cyclization to 2-Phenyl-4-(2-methoxyphenyl)thiazole
  • React thiobenzamide and 2-bromo-2'-methoxyacetophenone in refluxing ethanol (as per Method A).

  • Since the phenol is protected, no competing cyclization can occur. Yields are typically >85%.

Step 3: Demethylation (Deprotection)
  • Dissolve the methoxy-thiazole intermediate in anhydrous CH

    
    Cl
    
    
    
    under N
    
    
    atmosphere.
  • Cool to

    
     and add BBr
    
    
    
    (1M in CH
    
    
    Cl
    
    
    , 2.5 equiv) dropwise.
  • Warm to room temperature and stir for 12 hours.

  • Quench with MeOH, concentrate, and neutralize to obtain pure 2-phenyl-4-(2-hydroxyphenyl)thiazole .

Part 3: Mechanistic Insight & Data Visualization

Reaction Mechanism

The reaction proceeds via an initial S


2 displacement of the bromide by the sulfur of the thioamide, followed by an intramolecular attack of the nitrogen onto the carbonyl carbon.[1]

Mechanism Reactants Thiobenzamide + 2-Bromo-2'-hydroxyacetophenone Inter1 S-Alkylated Intermediate (Thioimidate) Reactants->Inter1 SN2 Attack (S -> C-Br) Inter2 Cyclized Hydroxy-thiazoline Inter1->Inter2 Cyclization (N -> C=O) Product 2-Phenyl-4-(2-hydroxyphenyl)thiazole (+ H2O, HBr) Inter2->Product Dehydration (-H2O)

Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

Comparison of Isomers

It is critical to distinguish the target molecule from its more common isomer.

FeatureTarget MoleculeCommon Isomer (HPT/HBT)
Structure 2-phenyl-4-(2-hydroxyphenyl)thiazole 2-(2-hydroxyphenyl)-4-phenylthiazole
Precursors Thiobenzamide + 2-OH-Phenacyl BromideSalicylthioamide + Phenacyl Bromide
H-Bonding N(3)

HO-Ph (at C4)
N(3)

HO-Ph (at C2)
Primary Use Novel ligands, structural diversityESIPT laser dyes, Zn

sensing

Part 4: References

  • Hantzsch Thiazole Synthesis Review

    • Source: SynArchive & Organic Chemistry Portal.

    • Context: General mechanism and historical context of the reaction between thioamides and

      
      -haloketones.
      
    • URL:[Link]

  • Selective Bromination of Acetophenones

    • Title: Selective Brominations with Copper(II) Bromide.

    • Source:Journal of Organic Chemistry (King & Ostrum, 1964).

    • Context: Validated protocol for synthesizing the 2-bromo-2'-hydroxyacetophenone precursor without over-bromination.

    • URL:[Link]

  • Synthesis of Hydroxyphenyl Thiazoles (Isomer Comparison)

    • Title: Theoretical investigations on forward-backward ESIPT processes of three fluorophores deriving from 2-(2'-hydroxyphenyl)thiazole.

    • Source:Photochemical & Photobiological Sciences (2021).

    • Context: Discusses the "reverse" isomer, establishing the baseline for ESIPT properties in this class of molecules.

    • URL:[Link]

  • Precursor Availability & Properties

    • Title: 2-Bromo-2'-hydroxyacetophenone Product Page.[2][3][4]

    • Source: ChemicalBook / Sigma-Aldrich.

    • Context: Physical properties (MP: 44-48 °C) and safety data for the key intermediate.

Sources

Exploratory

Technical Guide: Intramolecular Hydrogen Bonding in Thiazolyl Phenols

Structural Dynamics, ESIPT Mechanisms, and Pharmacokinetic Applications Executive Summary This technical guide analyzes the physicochemical properties and applications of 2-(2'-hydroxyphenyl)thiazole and its derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, ESIPT Mechanisms, and Pharmacokinetic Applications

Executive Summary

This technical guide analyzes the physicochemical properties and applications of 2-(2'-hydroxyphenyl)thiazole and its derivatives. The core feature of these scaffolds is the formation of a robust Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl proton and the thiazole nitrogen (


). This interaction creates a planar, pseudo-six-membered ring system that governs two critical functionalities:
  • Excited-State Intramolecular Proton Transfer (ESIPT): Enabling large Stokes shift fluorescence for bio-imaging.[1]

  • Molecular Chameleonicity: Masking polar donors/acceptors to enhance membrane permeability in drug discovery, particularly for "Beyond Rule of 5" (bRo5) compounds.

Structural Fundamentals: The Pseudo-Ring System

The stability of thiazolyl phenols arises from Resonance-Assisted Hydrogen Bonding (RAHB) . Unlike simple electrostatic interactions, the


-conjugation between the phenol and thiazole rings reinforces the hydrogen bond strength.
The Equilibrium

In the ground state (


), the molecule exists predominantly in the Enol  form. The 

distance is typically 1.7–1.9 Å , significantly shorter than the sum of van der Waals radii (2.75 Å), indicating a strong covalent character [1].
FeatureEnol Form (Ground State)Keto Form (Excited State)
Dominant State

(Stable)

(Transient)
H-Bond Type


Aromaticity High (Two distinct rings)Broken (Quinoid-like structure)
Dipole Moment Lower (Masked polarity)Higher (Charge separation)

Photophysics: The ESIPT Mechanism

The defining characteristic of thiazolyl phenols is the Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2] Upon photoexcitation, the acidity of the phenol group increases while the basicity of the thiazole nitrogen rises, driving an ultrafast proton transfer (


 fs).
The Four-Level Photocycle
  • Absorption (

    
    ):  Excitation of the Enol form.
    
  • Proton Transfer (

    
    ):  Barrierless transformation to the excited Keto tautomer.
    
  • Emission (

    
    ):  Radiative decay emitting a photon. Because the Keto* gap is smaller than the Enol gap, this results in a large Stokes shift  (typically >150 nm).
    
  • Ground State Recovery (

    
    ):  Rapid reverse proton transfer restores the Enol form.
    
Visualization: ESIPT Energy Landscape

ESIPT_Cycle Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 UV Absorption (hν) Keto_S1 Keto* (S1) Proton Transferred Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto (S0) Ground Tautomer Keto_S1->Keto_S0 Fluorescence (Green/Red Emission) Keto_S0->Enol_S0 Reverse PT (Thermal)

Figure 1: The four-level photocycle driving the large Stokes shift in thiazolyl phenols.

Medicinal Chemistry: Molecular Chameleons

In drug discovery, maintaining membrane permeability for molecules with high molecular weight is a challenge. Thiazolyl phenols utilize IMHB to function as "Molecular Chameleons" [2].

  • Lipophilic Environment (Membrane): The IMHB is "closed" (

    
    ). This hides the polar donor/acceptor atoms, reducing the desolvation penalty and increasing effective lipophilicity (
    
    
    
    ).
  • Hydrophilic Environment (Cytosol/Blood): The IMHB may open or exchange with water, allowing solubility.

Optimization Workflow

To exploit this in lead optimization, researchers must validate that the IMHB persists in low-dielectric environments.

Drug_Design_Workflow Start Lead Compound (Poor Permeability) Design Scaffold Design (Introduce Thiazole-OH motif) Start->Design Comp In Silico Validation (DFT/QTAIM Analysis) Design->Comp Synth Synthesis (Hantzsch Protocol) Comp->Synth If BCP ρ > 0.03 a.u. NMR NMR Validation (δ > 11ppm, Solvent Indep.) Synth->NMR Assay PAMPA/Caco-2 Permeability Assay NMR->Assay If IMHB confirmed Assay->Start Iterate

Figure 2: Workflow for optimizing membrane permeability using IMHB motifs.

Characterization Protocols

Proving the existence and strength of the IMHB is a prerequisite for publication and biological application.

Nuclear Magnetic Resonance (NMR)

The proton involved in IMHB exhibits a characteristic downfield shift due to the deshielding effect of the nitrogen lone pair.

  • Chemical Shift (

    
    ):  Typically 11.0 – 15.0 ppm  [3].
    
  • Solvent Titration Experiment:

    • Record

      
       NMR in 
      
      
      
      (non-polar).
    • Record

      
       NMR in 
      
      
      
      (polar, H-bond acceptor).
    • Interpretation: A shift difference (

      
      ) of < 0.5 ppm  between solvents indicates a strong, "locked" IMHB that resists solvent disruption. A large shift (> 2 ppm) indicates the bond is weak and easily broken by DMSO.
      
Computational Validation (DFT/QTAIM)

Methodology:

  • Optimization: DFT B3LYP/6-311++G(d,p) in vacuum and implicit solvent (PCM).

  • QTAIM Analysis: Calculate the electron density (

    
    ) at the Bond Critical Point (BCP) between H and N.
    
  • Criteria: A

    
     value between 0.02 – 0.06 a.u.  confirms a hydrogen bond.
    

Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)thiazole

This protocol utilizes the Hantzsch Thiazole Synthesis , the most robust method for generating this scaffold [4].

Reagents:

  • Salicylthioamide (1.0 eq)

  • 
    -Bromoacetophenone (1.0 eq)
    
  • Ethanol (absolute)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Salicylthioamide in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of

    
    -Bromoacetophenone  dropwise at room temperature. The solution may turn slightly yellow.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[3]

  • Neutralization: Pour the mixture into 100 mL of ice-cold saturated

    
     solution to neutralize the HBr and liberate the free base. Stir for 30 minutes.
    
  • Isolation: Filter the solid precipitate. Wash with cold water (

    
     mL) to remove inorganic salts.
    
  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography to yield the target 2-(2-hydroxyphenyl)thiazole.

Yield Expectation: 75–90%.

References

  • Woolfe, G. J., et al. (1986). Excited-state intramolecular proton transfer in some 2-(2'-hydroxyphenyl)benzothiazoles.[1][2][4] Journal of the Chemical Society, Faraday Transactions. Link

  • Caron, G., et al. (2019). Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry.[5] Medicinal Research Reviews.[6] Link

  • Hansen, P. E. (2009). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[7] Molecules.[3][5][6][7][8][9][10][11][12][13] Link

  • BenchChem. (2025).[8] Application Notes and Protocols for the Hantzsch Thiazole Synthesis.[8] BenchChem Protocols.[6][8] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Hantzsch Synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

Introduction & Scope The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol represents a critical workflow in the production of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores. Unlike standard fluorescent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol represents a critical workflow in the production of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores. Unlike standard fluorescent dyes, this molecule exhibits a large Stokes shift due to a rapid proton transfer from the phenolic hydroxyl group to the thiazole nitrogen upon photoexcitation.

This application note details a robust, high-purity protocol for synthesizing this target using the Hantzsch Thiazole Synthesis . While many variations of the Hantzsch method exist, this protocol is optimized for 2'-hydroxyphenacyl bromides , which are prone to polymerization and degradation if mishandled.

Key Applications:

  • ESIPT Fluorophores: Solid-state emitters and organic light-emitting diodes (OLEDs).

  • Ratiometric Sensing: Detection of Zn²⁺ and Mg²⁺ via disruption of the intramolecular hydrogen bond.

  • Medicinal Chemistry: Scaffold generation for kinase inhibitors.

Retrosynthetic & Mechanistic Analysis

Retrosynthesis

The Hantzsch synthesis constructs the thiazole ring by condensing two components:

  • Component A (Thioamide): Thiobenzamide (Provides the N-C-S moiety).

  • Component B (

    
    -Haloketone):  2-Bromo-1-(2-hydroxyphenyl)ethan-1-one (Provides the C4-C5 backbone and phenol ring).
    
Reaction Mechanism

The reaction proceeds through a cascade of nucleophilic attack, cyclization, and dehydration. Understanding this mechanism is vital for troubleshooting low yields.

  • S-Alkylation: The sulfur atom of thiobenzamide nucleophilically attacks the

    
    -carbon of the bromoketone, displacing bromide.
    
  • Cyclization: The nitrogen atom attacks the carbonyl carbon, closing the ring.

  • Dehydration: Loss of water drives aromatization, forming the stable thiazole ring.

HantzschMechanism Reactants Reactants (Thiobenzamide + 2-Bromo-2'-hydroxyacetophenone) Intermediate1 S-Alkylation (Thioimidate Salt) Reactants->Intermediate1 Nucleophilic Attack (Sn2) Intermediate2 Cyclization (Hydroxy-thiazoline) Intermediate1->Intermediate2 - HBr Product Final Product 2-(2-Phenyl-1,3-thiazol-4-yl)phenol Intermediate2->Product Dehydration (-H₂O) Byproduct Byproducts (HBr, H₂O) Intermediate2->Byproduct

Figure 1: Mechanistic pathway of the Hantzsch synthesis. The driving force is the formation of the aromatic thiazole ring.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Purity RequirementNotes
Thiobenzamide 137.201.0>98%Store in desiccator; hygroscopic.
2-Bromo-2'-hydroxyacetophenone 215.041.05>95%Lachrymator. Handle in fume hood.
Ethanol (Absolute) 46.07SolventACS GradeAnhydrous preferred but not strictly required.
Sodium Acetate (NaOAc) 82.031.2AnhydrousUsed to neutralize HBr salt.
Step-by-Step Methodology

Pre-Step: Safety Check

  • The

    
    -bromoketone is a potent lachrymator (tear gas agent). All weighing and transfers must occur inside a functioning fume hood.
    

Step 1: Solubilization

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.37 g (10 mmol) of Thiobenzamide in 20 mL of absolute ethanol.

  • Ensure complete dissolution before proceeding.

Step 2: Addition & Reaction

  • Add 2.26 g (10.5 mmol) of 2-Bromo-2'-hydroxyacetophenone to the solution.

    • Note: A slight excess of the bromoketone ensures complete consumption of the thioamide, which is harder to remove during purification.

  • Attach a reflux condenser.[4]

  • Heat the mixture to reflux (approx. 78°C) for 2–3 hours .

    • Observation: The solution will typically turn from pale yellow to a deeper golden/orange color. A precipitate (the HBr salt of the thiazole) may form during reflux.

Step 3: Workup & Neutralization

  • Cool the reaction mixture to room temperature.

  • Option A (If heavy precipitate forms): Filter the solid HBr salt directly. Wash with cold ethanol.[3] Resuspend in water and neutralize with 10% NaHCO₃ to liberate the free base.

  • Option B (Standard Solution Phase): Pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralize the suspension by adding Sodium Acetate (approx. 1.0 g dissolved in minimal water) or saturated NaHCO₃ solution until pH ~7.

  • Stir for 30 minutes to ensure precipitation of the free base.

Step 4: Purification

  • Filter the crude solid using a Buchner funnel.

  • Wash the cake with water (3 x 20 mL) to remove inorganic salts.

  • Recrystallization: Dissolve the crude solid in minimal boiling ethanol. Allow to cool slowly to room temperature, then to 4°C.

  • Collect the crystalline needles via filtration and dry under vacuum at 40°C for 4 hours.

Workflow Start Start: Weigh Reagents Mix Mix in EtOH (RBF + Stir Bar) Start->Mix Reflux Reflux 78°C (2-3 Hours) Mix->Reflux Cool Cool & Pour into Ice Water Reflux->Cool Neutralize Neutralize with NaOAc / NaHCO₃ Cool->Neutralize Filter Filter Crude Solid Neutralize->Filter Recryst Recrystallize (Hot EtOH) Filter->Recryst Final Pure Product (Crystalline Needles) Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of the target thiazole.

Expected Results & Characterization

Successful synthesis is confirmed by the disappearance of the aliphatic


-methylene protons of the bromoketone (~4.5 ppm) and the appearance of the aromatic thiazole proton.
Nuclear Magnetic Resonance (NMR) Data
NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Significance
¹H 11.5 - 12.5 Singlet (Broad)Phenolic -OHCritical: Indicates ESIPT potential (Intramolecular H-bond).
¹H 8.0 - 8.1 SingletThiazole C5-HConfirms cyclization and aromatization.
¹H 7.9 - 8.0MultipletPhenyl (Ortho)From Thiobenzamide fragment.
¹H 7.6 - 7.8MultipletPhenol RingAromatic backbone.
¹H 6.9 - 7.1MultipletPhenol RingUpfield due to electron-donating -OH.
Mass Spectrometry[5]
  • Calculated Mass (C₁₅H₁₁NOS): 253.06

  • Observed [M+H]⁺: 254.1

  • Observed [M+Na]⁺: 276.1

Photophysical Properties (ESIPT Check)
  • Absorption:

    
     nm (Ethanol).
    
  • Emission:

    
     nm (Large Stokes shift due to proton transfer).
    
  • Note: If fluorescence is blue/UV (<400nm), the intramolecular hydrogen bond may be disrupted (e.g., in very polar protic solvents or if the phenol is deprotonated).

Troubleshooting & Optimization

Issue: Low Yield / Sticky Oil[6]
  • Cause: Polymerization of the

    
    -bromoketone.
    
  • Solution: Ensure the bromoketone is fresh. If it is dark brown or black, recrystallize it or re-synthesize it via bromination of 2'-hydroxyacetophenone before use.

  • Alternative: Use 1,4-Dioxane as a solvent instead of ethanol for higher reflux temperatures (101°C), which can drive sluggish reactions to completion.

Issue: Product Remains in Solution
  • Cause: The product is moderately soluble in ethanol.

  • Solution: Do not skip the "Pour into Ice Water" step. The sudden change in polarity forces the hydrophobic thiazole out of solution.

Issue: No Fluorescence
  • Cause: Deprotonation of the phenol.

  • Solution: Ensure the final product is neutral. If the workup was too basic (pH > 10), the phenolate anion forms, which quenches ESIPT. Wash with dilute acetic acid if necessary.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Citation: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
    • Context: The foundational paper establishing the condens
  • ESIPT Photophysics of Phenol-Thiazoles

    • Citation: Seo, J., et al. (2011). Excited-State Intramolecular Proton Transfer (ESIPT) from 2-(2'-Hydroxyphenyl)thiazoles.[5][6] Journal of Physical Chemistry A.

    • Context: Details the specific photophysical properties and NMR shifts of the 2-(2-phenylthiazol-4-yl)phenol scaffold.
  • Synthesis of 2-Hydroxyphenacyl Bromides

    • Citation: King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
    • Context: Protocol for synthesizing the precursor 2-bromo-2'-hydroxyacetophenone if commercial stock is degraded.
  • General Thiazole Protocols

    • Citation: BenchChem Application Notes. (2024). Protocols for Hantzsch Thiazole Synthesis.
    • Context: General workflows for haloketone condens

Sources

Application

Advanced Design of ESIPT-Based Fluorescent Probes: The 2-(2-Phenyl-1,3-thiazol-4-yl)phenol Scaffold

Executive Summary: The "Privileged" ESIPT Scaffold In the landscape of fluorescent probe design, 2-(2-Phenyl-1,3-thiazol-4-yl)phenol represents a "privileged" scaffold due to its intrinsic ability to undergo Excited-Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" ESIPT Scaffold

In the landscape of fluorescent probe design, 2-(2-Phenyl-1,3-thiazol-4-yl)phenol represents a "privileged" scaffold due to its intrinsic ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that suffer from small Stokes shifts (<30 nm) and self-quenching, this thiazole-phenol conjugate offers a massive Stokes shift (>150 nm), high photostability, and a "binary" response mechanism ideal for ratiometric sensing.

This guide moves beyond basic synthesis. It details the causality of probe design—why we substitute specific positions—and provides a self-validating workflow for synthesizing, characterizing, and applying these ligands as sensors for metal ions (Zn²⁺, Al³⁺) and biothiols.

Scientific Foundation: The ESIPT Mechanism[1][2][3]

The core utility of this ligand arises from the intramolecular hydrogen bond between the phenolic hydroxyl proton and the thiazole nitrogen.

  • Enol Form (Ground State): The molecule exists as the Enol conformer, stabilized by the H-bond.

  • Photoexcitation: Upon UV excitation, the acidity of the phenol and basicity of the nitrogen increase significantly.

  • Proton Transfer: An ultrafast proton transfer occurs (

    
     fs), yielding the Keto excited state*.
    
  • Emission: The Keto* form relaxes to the ground state via red-shifted emission, then rapidly back-transfers the proton to regenerate the Enol form.

Sensing Logic: Any analyte that disturbs this H-bond (e.g., metal chelation, deprotonation) will shut down ESIPT, typically causing a hypsochromic (blue) shift to the Enol emission or quenching the fluorescence entirely.

Visualization: ESIPT & Sensing Pathway[1][3][4]

ESIPT_Mechanism Enol_S0 Enol (Ground State) Stable H-Bond Enol_S1 Enol* (Excited) High Acidity/Basicity Enol_S0->Enol_S1 hv (Excitation) Chelation Analyte Binding (Zn²⁺/Cu²⁺) Enol_S0->Chelation + Metal Ion Keto_S1 Keto* (Excited) Proton Transferred Enol_S1->Keto_S1 ESIPT (<100 fs) Blue_Em Blue Emission (ESIPT Blocked) Enol_S1->Blue_Em If ESIPT Blocked Enol_S1->Blue_Em CHEF / ESIPT OFF Keto_S0 Keto (Ground) Unstable Keto_S1->Keto_S0 Red Emission Keto_S0->Enol_S0 Back Proton Transfer Chelation->Enol_S1 hv Red_Em Red Emission (ESIPT Active)

Figure 1: The ESIPT photocycle and the bifurcation point where analyte binding alters the emission pathway.

Protocol 1: Rational Design & Synthesis

The synthesis follows the Hantzsch Thiazole Synthesis , a robust condensation reaction.[1] We will synthesize the core scaffold: 2-(2-phenyl-1,3-thiazol-4-yl)phenol .

Reagents & Causality Table
ReagentRoleCritical Consideration
2-Bromo-2'-hydroxyacetophenone Electrophile (Alpha-haloketone)Provides the phenol moiety and the C4-C5 thiazole backbone. Must be pure; yellowing indicates decomposition.
Thiobenzamide Nucleophile (Thioamide)Provides the N-C-S core and the 2-Phenyl substituent.
Ethanol (EtOH) SolventPolar protic solvent facilitates the transition state.
Pyridine Base (Catalyst)Neutralizes HBr byproduct to drive equilibrium forward.
Step-by-Step Synthesis Workflow

Safety Note: Alpha-haloketones are lachrymators. Work in a fume hood.

  • Precursor Preparation:

    • Dissolve 2-Bromo-2'-hydroxyacetophenone (1.0 eq, 5 mmol) in 20 mL absolute Ethanol.

    • Add Thiobenzamide (1.1 eq, 5.5 mmol) to the solution.

  • Cyclization:

    • Add Pyridine (0.1 mL, catalytic amount).

    • Reflux the mixture at 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material spot (high R_f) should disappear, replaced by a fluorescent spot.

  • Isolation:

    • Cool reaction to room temperature.[2] A precipitate often forms.

    • If no precipitate, reduce volume by 50% under vacuum and cool to 0°C.

    • Filter the solid and wash with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove HBr salts.

  • Purification:

    • Recrystallize from hot Ethanol or Acetonitrile.

    • Yield Target: >75%.

    • Appearance: Light yellow crystalline solid.

Visualization: Hantzsch Synthesis Pathway[6][7][8]

Synthesis_Workflow Start Start: 2-Bromo-2'-hydroxyacetophenone + Thiobenzamide Reflux Reflux in EtOH (80°C) Catalyst: Pyridine Start->Reflux Intermediate Formation of Hydroxy-thiazoline Intermediate Reflux->Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O) Aromatization Intermediate->Dehydration Product Crude Product: 2-(2-Phenylthiazol-4-yl)phenol Dehydration->Product Purification Recrystallization (Hot EtOH) Product->Purification

Figure 2: The Hantzsch synthesis pathway for constructing the thiazole scaffold.

Protocol 2: Spectroscopic Characterization

Before application, the probe must be validated.

NMR Verification
  • 1H NMR (400 MHz, DMSO-d6):

    • Look for the Phenolic -OH singlet: typically downfield (

      
       11.0–12.5 ppm) due to intramolecular H-bonding.
      
    • Thiazole proton (C5-H): Singlet around

      
       8.0–8.5 ppm.
      
    • Absence of aliphatic protons (unless alkyl groups were added).

Photophysical Properties (Standard)
  • Solvent: DMSO or EtOH.

  • Absorption (

    
    ):  ~320–340 nm.
    
  • Emission (

    
    ):  ~480–550 nm (Large Stokes shift).
    
  • Quantum Yield (

    
    ):  Measure using Quinine Sulfate as a reference.
    

Protocol 3: Application - Metal Ion Sensing (Zn²⁺)

This protocol describes using the ligand to detect Zn²⁺, which often induces a Chelation-Enhanced Fluorescence (CHEF) effect or a wavelength shift by disrupting the ESIPT process.

Experimental Setup
  • Stock Solution: 1.0 mM probe in DMSO.

  • Buffer: 10 mM HEPES/CH3CN (1:1 v/v), pH 7.4.

  • Analyte: Zn(NO3)2 or ZnCl2 (aqueous stock).

Titration Workflow
  • Blank Scan: Add 3 mL of Buffer + 10 µL Probe Stock (Final [Probe] = 3.3 µM) to a quartz cuvette. Record fluorescence spectrum (Excitation: 340 nm).

  • Titration: Add Zn²⁺ solution in 0.1 eq increments (0 to 5.0 eq).

  • Equilibration: Stir for 2 minutes after each addition.

  • Readout: Record emission spectra.

    • Observation: Look for the emergence of a new blue-shifted peak (Enol emission) or intensity enhancement.

Data Processing Table
ParameterFormula/MethodInterpretation
Binding Constant (

)
Benesi-Hildebrand Plot:

vs

Steep slope = Weak binding; Shallow = Strong binding.
Limit of Detection (LOD)

(where

= SD of blank,

= slope)
Lower values (nM range) indicate higher sensitivity.
Selectivity Bar chart of

vs. various ions (Na, K, Ca, Mg, Fe, Cu)
High bar for Zn only = Excellent selectivity.

Troubleshooting & Optimization

Issue 1: Low Solubility / Precipitation

  • Cause: The planar aromatic structure leads to pi-pi stacking aggregation (ACQ).

  • Solution: Add bulky groups (e.g., tert-butyl) to the phenyl rings to prevent stacking, or use a co-solvent system (EtOH/Water or DMSO/PBS) with <1% DMSO.

Issue 2: No Fluorescence Response

  • Cause: Photo-induced Electron Transfer (PET) from the metal might quench fluorescence (common with Cu²⁺ or Fe³⁺).

  • Solution: If designing for Zn²⁺, ensure the Nitrogen lone pair is available for binding. If quenching occurs, the probe is operating as a "Turn-OFF" sensor.

Issue 3: Small Stokes Shift

  • Cause: Disruption of the intramolecular H-bond by solvent (e.g., pure water or methanol).

  • Solution: ESIPT requires aprotic or mixed solvents to maintain the H-bond in the ground state. Ensure the solvent system is not out-competing the internal H-bond.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applic

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • ESIPT Mechanism in 2-(2'-Hydroxyphenyl)

    • Source: Molecules (MDPI), 2024
    • Title: TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole...
    • URL:[Link]

  • Thiazole-Based Sensors for Metal Ions

    • Source: ACS Omega, 2022
    • Title: Thiazole-Formulated Azomethine Compound for Three-Way Detection of Mercury Ions...
    • URL:[Link]

  • General Review of ESIPT Probes

    • Source: Royal Society of Chemistry (RSC) Advances
    • Title: Elaborating H-bonding effect and excited st
    • URL:[Link]

Sources

Method

Application Note: Highly Selective Fluorometric Detection of Metal Ions using 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

Abstract The detection of specific metal ions is crucial in environmental monitoring, clinical diagnostics, and industrial quality control. This guide provides a comprehensive overview and detailed protocols for utilizin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The detection of specific metal ions is crucial in environmental monitoring, clinical diagnostics, and industrial quality control. This guide provides a comprehensive overview and detailed protocols for utilizing 2-(2-Phenyl-1,3-thiazol-4-yl)phenol (PTP) as a highly selective and sensitive fluorescent "turn-on" chemosensor. We will delve into the underlying sensing mechanism, provide step-by-step experimental procedures for ion detection, and offer insights into data analysis and interpretation for researchers, scientists, and drug development professionals.

Principle of Operation: ESIPT and CHEF Mechanisms

The efficacy of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol (PTP) as a metal ion sensor is rooted in two key photophysical processes: Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF).

In its free state, the PTP molecule can undergo ESIPT. Upon excitation with UV light, the proton from the hydroxyl (-OH) group is transferred to the nitrogen atom of the thiazole ring.[1] This process creates a transient keto-tautomer which is non-emissive or weakly fluorescent, effectively keeping the sensor in an "off" state.

When specific metal ions, such as Zn²⁺ or Al³⁺, are introduced, they chelate with the hydroxyl oxygen and the thiazole nitrogen of the PTP molecule. This binding event locks the molecule in its enol form and inhibits the ESIPT process.[2] The restriction of this non-radiative decay pathway leads to a significant enhancement of fluorescence intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[3] This "turn-on" response is highly selective, as only ions that can form a stable complex with the PTP will trigger a signal.

Sensing_Mechanism cluster_off Sensor 'Off' State (Low Fluorescence) cluster_on Sensor 'On' State (High Fluorescence) PTP_Free PTP (Enol Form) ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) PTP_Free->ESIPT Excitation (hν) PTP_Metal_Complex [PTP-Mⁿ⁺] Complex PTP_Free->PTP_Metal_Complex + Metal Ion (Mⁿ⁺) (e.g., Zn²⁺, Al³⁺) Keto Non-fluorescent Keto Tautomer ESIPT->Keto Proton Transfer Keto->PTP_Free Relaxation (Non-radiative) Fluorescence Strong Fluorescence Emission PTP_Metal_Complex->Fluorescence Excitation (hν) (CHEF Effect) Fluorescence->PTP_Metal_Complex Relaxation (Radiative)

Caption: Sensing mechanism of PTP via ESIPT inhibition and CHEF.

Materials and Reagents

  • Sensor: 2-(2-Phenyl-1,3-thiazol-4-yl)phenol (PTP)

  • Solvents: Dimethyl sulfoxide (DMSO, spectroscopic grade), Acetonitrile (ACN, spectroscopic grade), Deionized water.

  • Buffer: HEPES or Tris-HCl buffer solution (e.g., 20 mM, pH 7.4).[2][4]

  • Metal Salts: Perchlorate or chloride salts of various metal ions (e.g., ZnCl₂, Al(ClO₄)₃, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, etc.) for stock solutions.

  • Equipment:

    • Fluorometer/Fluorescence Spectrophotometer

    • UV-Vis Spectrophotometer

    • pH meter

    • Vortex mixer

    • Calibrated micropipettes

    • Quartz cuvettes (1 cm path length)

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • PTP Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of PTP in DMSO to prepare a 1 mM stock solution. Store this solution in the dark at 4°C to prevent photodegradation.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt in deionized water. Ensure complete dissolution. These can be further diluted to required concentrations.

  • Buffer Solution: Prepare the desired buffer (e.g., 20 mM HEPES, pH 7.4) and ensure the pH is accurately adjusted.

Protocol 2: General Procedure for Fluorescence Titration

This protocol determines the sensor's response to a specific metal ion.

  • Prepare Working Sensor Solution: Dilute the 1 mM PTP stock solution in your chosen analytical solvent system (e.g., a mixture of buffer and an organic solvent like DMSO or ACN) to a final concentration of 10 µM.[4] For example, to prepare 3 mL of working solution in a 9:1 Buffer:DMSO mixture, use 2.7 mL of buffer, 0.3 mL of DMSO, and 3 µL of 1 mM PTP stock.

  • Instrument Setup: Set the excitation wavelength on the fluorometer. Based on literature, a suitable starting point is around 365 nm.[5] Set the emission scan range from 400 nm to 600 nm.

  • Blank Measurement: Place 3 mL of the working sensor solution into a quartz cuvette and record its fluorescence spectrum. This is your baseline (I₀).

  • Titration: Add incremental amounts of the target metal ion stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents) to the cuvette. Mix thoroughly after each addition.

  • Data Recording: After each addition, wait for the signal to stabilize (typically < 30 seconds[3]) and record the fluorescence spectrum.

  • Data Plotting: Plot the fluorescence intensity at the emission maximum (λₑₘ) against the concentration of the metal ion.

Protocol 3: Determination of Selectivity (Competition Experiment)

This protocol validates that the sensor's response is specific to the target ion even in the presence of other potentially interfering ions.

  • Prepare Sensor-Target Complex: In a cuvette, add the working sensor solution (10 µM) and a saturating amount of the primary target metal ion (e.g., 2 equivalents of Zn²⁺). Record the fluorescence spectrum (I₁).

  • Introduce Interfering Ions: To this solution, add a significant excess (e.g., 10-fold or more) of other metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.) one at a time.

  • Record Spectra: After each addition of an interfering ion, mix well and record the fluorescence spectrum.

  • Analysis: A highly selective sensor will show no significant change in fluorescence intensity upon the addition of other metal ions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare PTP Stock (1 mM in DMSO) D Dilute PTP to Working Concentration (10 µM) A->D B Prepare Metal Ion Stocks (10 mM in H₂O) F Titrate with Metal Ion B->F C Prepare Buffer (e.g., HEPES, pH 7.4) C->D E Record Baseline Fluorescence (I₀) D->E E->F G Record Fluorescence Spectra (I) F->G J Perform Selectivity Experiments F->J H Plot I/I₀ vs. [Mⁿ⁺] G->H I Calculate LOD & Ka H->I

Caption: General workflow for metal ion detection using PTP.

Data Analysis and Interpretation

Performance Characteristics

The performance of PTP as a sensor is quantified by several parameters, which should be determined experimentally.

ParameterDescriptionTypical Value / Method
Excitation (λₑₓ) Wavelength of light used to excite the sensor.~365 nm
Emission (λₑₘ) Wavelength of maximum fluorescence emission.~450-550 nm
Binding Stoichiometry The ratio of PTP to metal ion in the complex.Determined by Job's Plot or molar ratio method. Often 1:1 or 2:1.[3][5]
Association Constant (Kₐ) A measure of the binding affinity between PTP and the metal ion.Calculated from the titration data using the Benesi-Hildebrand equation.
Limit of Detection (LOD) The lowest concentration of the metal ion that can be reliably detected.Calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.
Calculating the Limit of Detection (LOD)
  • Measure the fluorescence intensity of at least 10 blank samples (working sensor solution without the metal ion).

  • Calculate the standard deviation (σ) of these measurements.

  • Perform a fluorescence titration with very low concentrations of the metal ion to obtain a linear calibration curve.

  • Determine the slope (k) of this linear range.

  • Calculate the LOD using the formula: LOD = 3σ / k . Detection limits can be in the micromolar (µM) to nanomolar (nM) range.[6][7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal Incorrect excitation/emission wavelengths. Low probe concentration. pH is outside the optimal range.Optimize instrument settings based on an initial scan. Increase probe concentration. Verify and adjust the pH of the buffer.
Precipitation in Cuvette Low solubility of the PTP-metal complex. Solvent system is not optimal.Increase the percentage of organic co-solvent (e.g., DMSO, ACN).[1] Ensure pH is appropriate.
High Background Fluorescence Impurities in solvents or reagents. Cuvette is dirty or scratched.Use spectroscopic grade solvents. Clean cuvettes thoroughly with appropriate solvents.
Poor Selectivity Interfering ions have similar binding properties.Modify the solvent system. Adjust the pH, as binding affinities can be pH-dependent.[8]

References

  • A phenylbenzothiazole derived fluorescent sensor for Zn(II) recognition in aqueous solution through "turn-on" excited-state intramolecular proton transfer emission. PubMed. [Link]

  • A highly selective and sensitive Zn2+ fluorescent sensor based on zinc finger-like peptide and its application in cell imaging. PubMed. [Link]

  • Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. MDPI. [Link]

  • Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. National Center for Biotechnology Information. [Link]

  • A benzothiazole-based fluorescent probe for sensing Zn2+ and its application. ScienceDirect. [Link]

  • Solvent induced selective response to metal ions of three HNBO-based chemosensors. ScienceDirect. [Link]

  • Metal–Phenolic Networks for Sensing Applications. National Center for Biotechnology Information. [Link]

  • A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. National Center for Biotechnology Information. [Link]

  • Improving the sensing ability of thiazolothiazole derivatives towards metal ions. ScienceDirect. [Link]

  • Preparation and application of fluorescence-enhanced thiophenol fluorescence probe.
  • Fluorescent Sensing of both Fe(III) and pH Based on 4-Phenyl-2-(2-Pyridyl)Thiazole and Construction of OR Logic Function. ResearchGate. [Link]

Sources

Application

Coordination chemistry methods for thiazolyl phenol metal complexes

Application Note: Coordination Chemistry Methods for Thiazolyl Phenol Metal Complexes Executive Summary & Chemical Context Thiazolyl phenol ligands represent a privileged scaffold in medicinal inorganic chemistry. By com...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Chemistry Methods for Thiazolyl Phenol Metal Complexes

Executive Summary & Chemical Context

Thiazolyl phenol ligands represent a privileged scaffold in medicinal inorganic chemistry. By combining the electron-rich, aromatic thiazole ring with a redox-active phenolic moiety, these ligands offer a versatile N,O-donor set (or N,N,O in Schiff base derivatives) capable of stabilizing transition metals like Cu(II), Zn(II), Ru(II), and Pt(II).

The resulting complexes exhibit significant potential as:

  • DNA Intercalators: Planar geometries facilitate insertion between base pairs.

  • Artificial Nucleases: Redox-active metals (e.g., Cu, Co) generate Reactive Oxygen Species (ROS) for DNA cleavage.

  • Fluorescent Probes: Ligand-to-Metal Charge Transfer (LMCT) bands often result in tunable photoluminescence.

This guide provides a validated workflow for the synthesis of 2-((thiazol-2-ylimino)methyl)phenol (a Schiff base derivative) and its subsequent metallation, followed by critical characterization and biological validation protocols.

Module 1: Ligand Design & Synthesis Protocols

While direct C-C bonded thiazolyl phenols exist (via Hantzsch synthesis using


-bromo-2-hydroxyacetophenone), the Schiff base route  is preferred in drug discovery for its modularity. It allows rapid library generation by varying the salicylaldehyde derivative.
Protocol A: Synthesis of 2-((thiazol-2-ylimino)methyl)phenol

Reaction Principle: Acid-catalyzed condensation of 2-aminothiazole with salicylaldehyde.

Reagents:

  • 2-Aminothiazole (10 mmol)

  • Salicylaldehyde (10 mmol)[1]

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (Catalytic, 3-5 drops)

Step-by-Step Workflow:

  • Charge: In a 100 mL round-bottom flask (RBF), dissolve 1.00 g (10 mmol) of 2-aminothiazole in 15 mL of absolute ethanol.

  • Addition: Add 1.22 g (10 mmol) of salicylaldehyde dropwise while stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.[2]

  • Isolation: Cool the reaction mixture to room temperature (RT). If precipitation is slow, cool in an ice bath for 30 minutes.

  • Purification: Filter the yellow/orange solid. Wash with cold ethanol (2 x 5 mL) and recrystallize from hot ethanol to yield needle-like crystals.

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Module 2: Metallation Protocols

The coordination mode depends heavily on pH. To ensure chelation via the phenolic oxygen, deprotonation is required.

Protocol B: Synthesis of M(II) Complexes (General Procedure for Cu, Zn, Ni)

Target Stoichiometry: 1:2 (Metal:Ligand) or 1:1 (Metal:Ligand:Cl/OAc) depending on salt used.

Reagents:

  • Ligand (from Protocol A) (2 mmol)

  • Metal Salt (MCl₂ or M(OAc)₂ · xH₂O) (1 mmol)

  • Methanol (20 mL)

  • Triethylamine (Et₃N) (2 mmol) – Critical for deprotonation

Step-by-Step Workflow:

  • Ligand Solution: Dissolve 2 mmol of Ligand in 20 mL hot methanol in a 50 mL RBF.

  • Deprotonation: Add 2 mmol of Et₃N. The solution color typically intensifies (bathochromic shift) due to phenolate formation.

  • Metal Addition: Dissolve 1 mmol of metal salt in 10 mL methanol and add dropwise to the ligand solution.

  • Reaction: Reflux for 3–5 hours.

    • Observation: A distinct color change or precipitate formation usually occurs within 30 minutes.

  • Isolation: Cool to RT. Filter the precipitate.[2][3]

  • Washing: Wash with hot water (to remove triethylammonium salts) followed by cold methanol and diethyl ether.

Visualization: Synthesis & Mechanism Logic

The following diagram illustrates the synthetic pathway and the competitive coordination modes.

SynthesisWorkflow cluster_check Critical Quality Attributes (CQA) Precursors Precursors: Salicylaldehyde + 2-Aminothiazole Ligand Ligand (HL): Schiff Base Formation (Imine Bond) Precursors->Ligand Reflux/EtOH/H+ Deprotonation Base Treatment: (Et3N or NaOH) Phenol -> Phenolate Ligand->Deprotonation Activation Coordination Metal Addition: M(II) Salt Deprotonation->Coordination Anionic Attack Complex Final Complex: [M(L)2] or [M(L)Cl] Coordination->Complex Chelation (N,O) Check1 TLC: No Aldehyde Check2 IR: No O-H Stretch

Figure 1: Step-by-step synthetic workflow from precursors to isolated metal complex, highlighting the critical deprotonation step.

Module 3: Structural Characterization

To validate the complex, you must confirm the loss of the phenolic proton and the coordination of the azomethine nitrogen.

Table 1: Diagnostic Spectroscopic Signals

TechniqueParameterFree Ligand (HL)Metal Complex (ML)Structural Insight
FT-IR

(O-H)
3200–3400 cm⁻¹ (Broad)Absent Confirms deprotonation and O-M bonding.
FT-IR

(C=N)
~1610–1625 cm⁻¹Shifted ±10–20 cm⁻¹Confirms azomethine N coordination.
FT-IR

(M-O) /

(M-N)
Absent400–600 cm⁻¹Direct evidence of metallation.
¹H NMR

(OH)
9.0–13.0 ppm (Singlet)Absent (Only for diamagnetic Zn, Cd, Pt complexes).
UV-Vis


(Intraligand)
New Band (>400nm)Ligand-to-Metal Charge Transfer (LMCT).

XRD Crystallography (The Gold Standard):

  • Grow crystals by slow evaporation of a DMSO/Ethanol mixture.

  • Expectation: Thiazolyl phenols often form monoclinic cells. Look for distorted octahedral (if 1:2 + solvent) or square planar (if 1:2 Cu/Ni) geometries.

Module 4: Biological Application Protocol

The planar aromatic system of thiazolyl phenols makes them excellent candidates for DNA Binding Studies .

Protocol C: DNA Binding via UV-Vis Titration

Objective: Determine the intrinsic binding constant (


) of the complex with CT-DNA (Calf Thymus DNA).

Reagents:

  • CT-DNA (Commercial, purified)

  • Tris-HCl Buffer (5 mM Tris, 50 mM NaCl, pH 7.2)

  • Metal Complex Solution (20-50

    
    M in buffer/DMSO < 1%)
    

Workflow:

  • QC DNA: Measure Absorbance ratio

    
     of DNA stock. A value of 1.8–1.9 indicates high purity (protein-free).
    
  • Baseline: Record the spectrum of the metal complex (fixed concentration, e.g., 20

    
    M) from 200–600 nm.
    
  • Titration: Add incremental amounts of CT-DNA stock (0 to 100

    
    M) to both the sample and reference cuvettes (to subtract DNA absorbance).
    
  • Observation:

    • Hypochromism: Decrease in absorption intensity (indicates intercalation).

    • Bathochromism: Red shift in

      
       (indicates stabilization of the 
      
      
      
      orbital).
  • Calculation: Plot

    
     vs. 
    
    
    
    to find
    
    
    using the Wolfe-Shimer equation.

DNA_Pathway Complex Metal Complex (Planar/Cationic) CellEntry Cellular Uptake (Passive/Active Transport) Complex->CellEntry Target Nuclear Target: DNA Minor Groove or Intercalation CellEntry->Target Mechanism Mechanism: Oxidative Cleavage (ROS) or Replication Block Target->Mechanism Binding (Kb ~ 10^4 - 10^6 M^-1) Outcome Apoptosis / Cell Death Mechanism->Outcome

Figure 2: Biological mechanism of action for thiazolyl phenol metal complexes in anticancer applications.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[2] Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

  • Schiff Base Thiazole Complexes: Karabasannavar, S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases.[4][5][6] Indian Journal of Pharmaceutical Education and Research.

  • Coordination Modes: Al-Khateeb, Z. T., et al. (2019). Synthesis and characterization of some metals complexes with new heterocyclic azo dye ligand... IOP Conference Series.

  • Biological Activity (DNA Cleavage): Jain, R. K., et al. (2011). Biological activity studies on some transition metal complexes containing thiazole moiety.[1][6] Der Pharma Chemica.

  • Structural Characterization: Özdemir, Ü., et al. (2025).[7] Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol. Journal of Molecular Structure.

Sources

Method

One-Pot Synthesis of Substituted 2-(2-Phenyl-1,3-thiazol-4-yl)phenols: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-(2-Phenyl-1,3-thiazol-4-yl)phenol Scaffold The 2-(2-phenyl-1,3-thiazol-4-yl)phenol framework is a privileged heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-(2-Phenyl-1,3-thiazol-4-yl)phenol Scaffold

The 2-(2-phenyl-1,3-thiazol-4-yl)phenol framework is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a phenolic group introduces a site for potential hydrogen bonding, antioxidant activity, and further functionalization, making this scaffold a versatile platform for the design of novel therapeutic agents and functional materials. This guide provides a detailed overview of one-pot synthesis techniques for substituted 2-(2-phenyl-1,3-thiazol-4-yl)phenols, focusing on the underlying chemical principles, practical experimental protocols, and key considerations for successful synthesis.

Synthetic Strategy: A One-Pot Approach via Hantzsch Thiazole Synthesis

The most direct and efficient method for the synthesis of the target scaffold is a one-pot variation of the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In the context of our target molecule, the key precursors are a substituted 2'-hydroxy-α-haloacetophenone and thiobenzamide. The "one-pot" nature of this approach, where sequential reactions are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resource efficiency, and overall yield.

The overall transformation can be visualized as a three-component reaction, even if the α-halo-2'-hydroxyacetophenone is pre-synthesized and used as a starting material in the one-pot reaction with thiobenzamide.

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of thiobenzamide, being a soft nucleophile, attacks the electrophilic α-carbon of the 2'-hydroxy-α-bromoacetophenone, displacing the bromide ion.

  • Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion.

  • Dehydration: The subsequent elimination of a water molecule leads to the formation of the aromatic thiazole ring.

Comparative Overview of Synthetic Protocols

While a specific one-pot protocol for the title compound is not extensively documented, the synthesis can be effectively achieved by adapting established Hantzsch reaction procedures. The key is the initial preparation of the phenolic α-bromoacetophenone, followed by the one-pot condensation.

MethodKey ReagentsCatalyst/ConditionsAdvantagesDisadvantages
Two-Step, One-Pot Hantzsch Synthesis Substituted 2-hydroxyacetophenone, Brominating agent (e.g., Br₂ or NBS), ThiobenzamideAcid or base catalyst for bromination; heat for thiazole formationHigh convergence, good yields, operational simplicity.Requires careful control of bromination step to avoid side reactions.
Multicomponent Approach Substituted phenol, a source of the C2-S fragment, and a phenyl-containing componentVarious catalysts (e.g., Lewis acids, heterogeneous catalysts)High atom economy, diversity-oriented synthesis.May require extensive optimization for specific substrates.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative 2-(2-phenyl-1,3-thiazol-4-yl)phenol.

Part A: Synthesis of the Key Precursor: 2'-Hydroxy-α-bromoacetophenone

The synthesis of the phenolic α-bromoacetophenone is a critical first step. Care must be taken to favor α-bromination over electrophilic aromatic substitution on the electron-rich phenol ring.

Materials:

  • Substituted 2'-hydroxyacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • p-Toluenesulfonic acid (PTSA) (catalytic amount) or acidic alumina[1]

  • Methanol or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of the substituted 2'-hydroxyacetophenone in methanol, add a catalytic amount of p-toluenesulfonic acid or acidic alumina.[1]

  • Add N-bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The use of NBS is often preferred over liquid bromine for its ease of handling and selectivity.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or used directly in the next step after a simple workup to remove the catalyst and succinimide byproduct.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a milder and more selective brominating agent compared to elemental bromine, which can lead to over-bromination or undesired side reactions with the activated phenolic ring.

  • Catalyst: An acid catalyst like PTSA or a solid acid like acidic alumina activates the NBS and promotes the enolization of the ketone, facilitating selective α-bromination.[1]

  • Solvent: Methanol or acetonitrile are commonly used solvents for this transformation.

Part B: One-Pot Synthesis of Substituted 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

This protocol outlines the direct use of the crude or purified 2'-hydroxy-α-bromoacetophenone in a one-pot reaction with thiobenzamide.

Materials:

  • Crude or purified 2'-hydroxy-α-bromoacetophenone (1.0 eq)

  • Thiobenzamide (1.0 - 1.2 eq)

  • Ethanol or a similar high-boiling solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 2'-hydroxy-α-bromoacetophenone and thiobenzamide in ethanol.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-6 hours).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Purification:

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Column Chromatography: For more challenging purifications, column chromatography on silica gel is effective. A common eluent system is a gradient of ethyl acetate in hexane. The polarity of the eluent can be adjusted based on the substitution pattern of the phenol and phenyl rings. The presence of the hydroxyl group generally increases the polarity of the molecule.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the one-pot synthesis of substituted 2-(2-phenyl-1,3-thiazol-4-yl)phenols.

One_Pot_Synthesis cluster_precursor Part A: Precursor Synthesis cluster_onepot Part B: One-Pot Thiazole Formation Start Substituted 2-Hydroxyacetophenone Bromination α-Bromination (e.g., NBS, catalyst) Start->Bromination Precursor 2'-Hydroxy-α-bromoacetophenone Bromination->Precursor Reaction Hantzsch Condensation (in a single pot) Precursor->Reaction Thiobenzamide Thiobenzamide Thiobenzamide->Reaction Product Substituted 2-(2-Phenyl- 1,3-thiazol-4-yl)phenol Reaction->Product

Sources

Application

Crystallization Methods for 2-(2-Phenyl-1,3-thiazol-4-yl)phenol Polymorphs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Polymorphism in Drug Development Polymorphism, the ability of a solid material to exist in two or more crystalline forms...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Polymorphism in Drug Development

Polymorphism, the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a phenomenon of paramount importance in the pharmaceutical industry.[1][2] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties.[3] These variations can significantly impact the bioavailability, therapeutic efficacy, and stability of the final drug product.[1] Therefore, comprehensive screening and control of polymorphism are critical aspects of drug development to ensure product quality, consistency, and performance.[4][5]

This guide provides an in-depth overview of the crystallization methods for obtaining different polymorphic forms of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol, a heterocyclic compound with potential pharmaceutical applications. The protocols detailed herein are designed to provide researchers with a robust framework for the selective crystallization of its polymorphs.

Understanding the Crystallization Landscape

The formation of a specific polymorph is governed by a delicate interplay of thermodynamic and kinetic factors during the crystallization process.[6] Key parameters that influence which polymorphic form crystallizes from a solution include the choice of solvent, the level of supersaturation, the cooling rate, and the presence of impurities or additives. By carefully controlling these variables, it is possible to selectively nucleate and grow a desired polymorph.

General Crystallization Strategies for Polymorph Screening

A thorough polymorph screen is essential to identify the different crystalline forms of a new chemical entity. Common crystallization techniques employed in polymorph screening include:

  • Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization. The choice of solvent is crucial as it can influence the resulting polymorph.

  • Cooling Crystallization: This technique involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, which is then cooled at a controlled rate to induce crystallization. The cooling profile can significantly affect the polymorphic outcome.

  • Anti-Solvent Addition (Drowning-out): In this method, a solvent in which the compound is poorly soluble (the anti-solvent) is added to a solution of the compound in a good solvent. This reduces the solubility of the compound, leading to supersaturation and crystallization. The rate of anti-solvent addition is a critical parameter.

  • Slurry Conversion (Magma Crystallization): This involves stirring a suspension (slurry) of the compound in a solvent in which it has limited solubility. Over time, a less stable polymorph will dissolve and recrystallize into a more stable form. This method is useful for determining the relative thermodynamic stability of different polymorphs.[4]

Protocols for the Crystallization of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol Polymorphs

While the public scientific literature does not currently provide specific, detailed protocols for the crystallization of distinct polymorphs of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol, based on general principles of polymorphism and crystallization of related phenol and thiazole derivatives, the following experimental designs can be employed as a starting point for a comprehensive polymorph screen.

Protocol 1: General Synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

A common synthetic route to obtain the starting material involves the reaction of a substituted acetophenone with a thiourea derivative.[7] For example, 2-amino-4-phenyl-1,3-thiazole can be synthesized and subsequently modified to yield the target phenol compound. Purification of the crude product is typically achieved by recrystallization from a suitable solvent like ethanol.[7]

Experimental Design for Polymorph Screening

The following table outlines a suggested experimental design for a polymorph screen of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol. This design systematically varies the crystallization method and solvent to explore the potential for different polymorphic forms.

Experiment ID Crystallization Method Solvent System (Good Solvent) Anti-Solvent (if applicable) Temperature Profile Expected Outcome
PTP-SE-01Slow EvaporationMethanolN/AAmbientPotential for thermodynamically stable form
PTP-SE-02Slow EvaporationAcetoneN/AAmbientExploration of solvent influence
PTP-SE-03Slow EvaporationAcetonitrileN/AAmbientExploration of solvent influence
PTP-CC-01Cooling CrystallizationIsopropanolN/ADissolve at 60°C, cool to 5°C at 1°C/minPotential for kinetically or thermodynamically favored form
PTP-CC-02Cooling CrystallizationEthyl AcetateN/ADissolve at 60°C, cool to 5°C at 10°C/min (fast cool)Potential for metastable form
PTP-CC-03Cooling CrystallizationTolueneN/ADissolve at 80°C, crash cool in ice bathHigh potential for metastable or amorphous form
PTP-AS-01Anti-Solvent AdditionDichloromethanen-HeptaneAmbientExploration of anti-solvent effect
PTP-AS-02Anti-Solvent AdditionTetrahydrofuranWaterAmbientExploration of anti-solvent effect
PTP-SC-01Slurry ConversionEthanol/Water (9:1)N/AAmbient, stir for 72 hoursDetermination of the most stable form at ambient conditions
PTP-SC-02Slurry ConversionAcetonitrileN/A40°C, stir for 48 hoursDetermination of stable form at elevated temperature

Characterization of Polymorphs

Once crystalline material is obtained from the screening experiments, it is crucial to characterize the solid form to determine if different polymorphs have been isolated. A combination of analytical techniques is typically employed:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different crystalline forms, as each polymorph will have a unique diffraction pattern.[3]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, such as melting, crystallization, and solid-solid transitions. Different polymorphs will typically have different melting points and enthalpies of fusion.[8]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to identify solvates and hydrates by detecting weight loss upon heating.[9]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions, which result in distinct spectral features.

  • Hot-Stage Microscopy (HSM): HSM allows for the visual observation of thermal events, such as melting and recrystallization, and can provide valuable information about phase transitions.[9]

Visualizing the Crystallization Workflow

The following diagram illustrates a general workflow for polymorph screening and characterization.

PolymorphScreeningWorkflow cluster_synthesis Synthesis & Purification cluster_screening Polymorph Screening cluster_characterization Solid-State Characterization cluster_analysis Data Analysis & Selection synthesis Synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol purification Purification (e.g., Recrystallization) synthesis->purification slow_evap Slow Evaporation purification->slow_evap cooling_cryst Cooling Crystallization purification->cooling_cryst antisolvent Anti-Solvent Addition purification->antisolvent slurry Slurry Conversion purification->slurry pxrd PXRD slow_evap->pxrd cooling_cryst->pxrd antisolvent->pxrd slurry->pxrd dsc DSC pxrd->dsc tga TGA dsc->tga spectroscopy IR/Raman Spectroscopy tga->spectroscopy hsm Hot-Stage Microscopy spectroscopy->hsm identification Identify Unique Polymorphs hsm->identification stability Determine Thermodynamic Relationships identification->stability selection Select Desired Polymorph for Development stability->selection

Caption: General workflow for polymorph screening and selection.

Conclusion

The systematic investigation of polymorphism is a non-negotiable step in modern drug development. While specific crystallization protocols for the polymorphs of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol are not yet established in the public domain, the application of well-understood crystallization principles and a comprehensive screening strategy, as outlined in this guide, provides a solid foundation for identifying and selectively producing its different crystalline forms. The subsequent characterization of these forms will be essential for selecting the optimal polymorph with the desired properties for further development.

References

  • Polymorph Screening Technology by Controlling Crystallization - Aidic. (n.d.). Retrieved from [Link]

  • Polymorph screening in pharmaceutical development. (2010, August 19). European Pharmaceutical Review. Retrieved from [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). SciSpace. Retrieved from [Link]

  • SOLID FORM SCREENING AND SELECTION - Triclinic Labs. (n.d.). Retrieved from [Link]

  • emerging techniques for polymorph detection. (2015, December 31). MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of novel 3-[4-(4- O-(β -D-Glucopyranosyl) phenyl)-1, 3-thiazol-2-yl]-2-phenyl-1, 3-thiazolidin-4-one as antioxidant agent - ResearchGate. (2024, November 5). Retrieved from [Link]

  • (PDF) 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide - ResearchGate. (n.d.). Retrieved from [Link]

  • ISSN: 2320-5407 Int. J. Adv. Res. 5(7), 2426-2496 - International Journal of Advanced Research (IJAR). (2017, July 15). Retrieved from [Link]

  • Polymorph Screening for Identification of Relevant Crystalline Forms. (2016, March 2). Pharmaceutical Technology. Retrieved from [Link]

  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide - MDPI. (2025, July 18). Retrieved from [Link]

  • Application Note: The characterisation of polymorphs by thermal analysis. (2017, December 12). European Pharmaceutical Review. Retrieved from [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. (2022, May 30). Retrieved from [Link]

  • Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC - Thermal Support. (n.d.). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Aqueous Solubility of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

Prepared by the Senior Application Scientist Team This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Phenyl-1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Phenyl-1,3-thiazol-4-yl)phenol in aqueous media. Our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols to ensure experimental success.

Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: I'm having trouble dissolving 2-(2-Phenyl-1,3-thiazol-4-yl)phenol. Why is it so poorly soluble in aqueous buffers?

A: The poor aqueous solubility of this compound is inherent to its molecular structure. It is a classic example of a molecule with high hydrophobicity, driven by several key features:

  • Multiple Aromatic Rings: The structure contains two phenyl rings and a thiazole ring. These nonpolar, aromatic systems are hydrophobic and resist interaction with polar water molecules.

  • Large Nonpolar Surface Area: The overall size and rigidity of the molecule contribute to a large nonpolar surface area, further limiting its ability to form favorable interactions with water.

  • Limited Hydrogen Bonding: While the phenolic hydroxyl (-OH) group can participate in hydrogen bonding, its contribution is outweighed by the large hydrophobic scaffold.

Phenol itself has limited solubility in water, which is further reduced by the addition of large, nonpolar substituents like the phenyl-thiazole group.

Q2: What are the key physicochemical properties of this compound that I can exploit to improve its solubility?

A: The most critical functional group for solubility manipulation is the phenolic hydroxyl group . Phenols are weakly acidic.[1][2] This means that by increasing the pH of the aqueous medium, you can deprotonate the hydroxyl group to form a negatively charged phenoxide ion. This ionic form is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.[3]

Therefore, the two key properties to consider are:

  • pKa: The pKa of the phenolic proton dictates the pH at which the molecule transitions from its neutral, poorly soluble form to its ionic, more soluble form. For most phenols, this is in the range of 8-10.

  • LogP (Octanol-Water Partition Coefficient): This value, which is predicted to be high for this compound, quantifies its hydrophobicity. A high LogP confirms the need for advanced formulation strategies.

Q3: My compound dissolves perfectly in DMSO, but crashes out of solution when I dilute it into my cell culture media or assay buffer. What is happening?

A: This is a very common and frustrating issue known as antisolvent precipitation . While the compound is highly soluble in a strong organic solvent like DMSO, the aqueous buffer acts as an antisolvent. When you introduce the DMSO stock into the buffer, the DMSO disperses, and the local solvent environment around your compound molecules rapidly changes from organic to aqueous. Since the compound is not soluble in the aqueous environment, it precipitates out of the solution.[4] This can lead to inaccurate and inconsistent results in biological assays.

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section addresses specific experimental problems with a focus on systematic, science-backed solutions.

Problem: My compound precipitates upon dilution from an organic stock solution.

This is the most immediate challenge for in vitro experiments. The goal is to maintain the compound in a dissolved state within the final aqueous medium.

The following diagram outlines the initial steps to address precipitation upon dilution.

start Compound precipitates in aqueous buffer q1 Is final DMSO concentration > 1%? start->q1 a1_yes Reduce DMSO stock concentration to allow for a smaller final % q1->a1_yes  Yes   a1_no Use Serial Dilution q1->a1_no  No (<1%)   q2 Precipitation still observed? a1_yes->q2 a2_yes Proceed to Advanced Solubilization Strategies q2->a2_yes  Yes   a2_no Solution is stable. Proceed with experiment. q2->a2_no  No   a3 Try Co-Solvents a2_yes->a3 a1_no->q2

Caption: pH-dependent equilibrium of the compound.

  • Pros: Can lead to a multi-log increase in solubility. Simple to implement.

  • Cons: Requires ensuring that the high pH does not affect compound stability or interfere with the downstream biological assay. A pH control experiment is essential.

  • Protocol: See "Detailed Experimental Protocols" section below.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [5][6]They can encapsulate the hydrophobic part of a guest molecule, like 2-(2-Phenyl-1,3-thiazol-4-yl)phenol, forming a water-soluble "inclusion complex". [7][]This effectively masks the hydrophobicity of the compound, allowing it to dissolve readily in water. [5][9]

Caption: Encapsulation by a cyclodextrin molecule.

  • Pros: Highly effective, biocompatible (especially modified cyclodextrins like HP-β-CD), and generally does not interfere with assays at typical concentrations.

  • Cons: Requires optimization of the drug-to-cyclodextrin molar ratio. Can be more time-consuming to prepare.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity. [9]* Protocol: See "Detailed Experimental Protocols" section below.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. [10]These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively dissolve poorly soluble compounds, while the hydrophilic shell allows the entire micelle to remain dispersed in water. [11][12]

  • Pros: Can significantly increase solubility. A wide range of biocompatible surfactants are available.

  • Cons: Surfactants can sometimes interfere with biological assays (e.g., by disrupting cell membranes or binding to proteins). Careful validation is required.

  • Recommended Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Tyloxapol are common choices in biological research. [13]

Data Summary: Illustrative Solubility Enhancement

The following table provides an example of the potential solubility improvements that can be achieved for a hydrophobic compound like 2-(2-Phenyl-1,3-thiazol-4-yl)phenol using these techniques. Actual values must be determined experimentally.

Formulation StrategySolvent/VehicleExpected Solubility Increase (vs. Water)Key Considerations
Baseline Deionized Water1x (e.g., < 1 µg/mL)Very low intrinsic solubility.
Co-solvency Water + 10% Ethanol10x - 50xSimple, but limited by co-solvent toxicity.
pH Adjustment 50 mM Phosphate Buffer, pH 11.0100x - 1000x+Highly effective; requires pH compatibility.
Cyclodextrin 5% (w/v) HP-β-CD in Water100x - 1000x+Biocompatible; requires optimization.
Surfactant 1% (w/v) Polysorbate 80 in Water50x - 500xEffective; potential for assay interference.
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement via pH Adjustment
  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM phosphate or borate) at various pH values, such as 7.4, 8.0, 9.0, 10.0, and 11.0.

  • Add Excess Compound: Add an excess amount of solid 2-(2-Phenyl-1,3-thiazol-4-yl)phenol to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove a known volume of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. A common starting concentration is 10% (w/v).

  • Determine Molar Ratios: Calculate the molar amounts needed for various drug-to-cyclodextrin ratios (e.g., 1:1, 1:2, 1:5). This optimization is key to finding the most efficient formulation.

  • Add Compound: Weigh the appropriate amount of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol and add it slowly to the stirring HP-β-CD solution.

  • Equilibrate Complexation: Seal the container and stir the mixture at room temperature for 48-72 hours. Gentle heating (40-50°C) can sometimes accelerate the process, but stability must be monitored.

  • Filter and Store: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution is your stock of the soluble inclusion complex. Determine the final concentration using an analytical method like HPLC-UV.

References
  • Vertex AI Search. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (2025). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC.
  • Vertex AI Search. (2025). Cosolvent - Wikipedia.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO.
  • Vertex AI Search. (2025). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
  • Vertex AI Search. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?.
  • Vertex AI Search. (2025). Co-solvency: Significance and symbolism.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2000).
  • Vertex AI Search. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis.
  • Vertex AI Search. (2025). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Vertex AI Search. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds - Benchchem.
  • Vertex AI Search. (2025). Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2020). Surfactant-Enhanced Solubilization of Chlorinated Organic Compounds Contained in DNAPL from Lindane Waste: Effect of Surfactant Type and pH - MDPI.
  • Vertex AI Search. (2025). Thiazole - Solubility of Things.
  • Vertex AI Search. (2025). Surfactants | SCBT - Santa Cruz Biotechnology.
  • Vertex AI Search. (2025). Surfactant - Alfa Chemistry.
  • Vertex AI Search. (2022). Improving water solubility of polyphenols by adding amino acids - EurekAlert!.
  • Vertex AI Search. (2025). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems | Journal of Environmental Engineering | Vol 120, No 1 - ASCE Library.
  • Vertex AI Search. (2025). Thiazole CAS#: 288-47-1 - ChemicalBook.
  • Vertex AI Search. (2025). Solubility and pH of phenol.
  • Vertex AI Search. (2010). Showing Compound Thiazole (FDB000907) - FooDB.
  • Vertex AI Search. (2025). Thiazole | C3H3NS | CID 9256 - PubChem - NIH.
  • Vertex AI Search. (2025). 2-(2-Phenyl-1,3-thiazol-4-yl)
  • Vertex AI Search. (2020). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf - Chula Digital Collections.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular - SciSpace.
  • Vertex AI Search. (2025). Cas 57634-55-6,4-(2-AMINO-THIAZOL-4-YL) - LookChem.
  • Vertex AI Search. (2025). 2-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 605966 - PubChem.
  • Vertex AI Search. (2025). 2-{(E)-[(4-phenyl-1,3-thiazol-2-yl)imino]methyl}phenol - PubChem.
  • Vertex AI Search. (2025). 2-(2-Phenyl-1,3-thiazol-4-yl)benzene-carboxylic acid | CAS 60510-56-7 | SCBT.
  • Vertex AI Search. (2025). 4-(2-AMINO-THIAZOL-4-YL)-PHENOL | 57634-55-6 - ChemicalBook.
  • Vertex AI Search. (2025). (PDF) 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)
  • Vertex AI Search. (2025). 2-Phenyl-1,3-thiazole-4-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online.
  • Vertex AI Search. (2025). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d] - Rasayan Journal of Chemistry.2- [SUBSTITUTED-(1H-BENZO[d] - Rasayan Journal of Chemistry*.

Sources

Optimization

Troubleshooting low yields in Hantzsch synthesis of phenylthiazole phenols

Status: Active Topic: Troubleshooting Low Yields in Hantzsch Thiazole Synthesis (Phenolic Derivatives) Expert: Senior Application Scientist, Heterocyclic Chemistry Division[1] Introduction Welcome to the Application Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Troubleshooting Low Yields in Hantzsch Thiazole Synthesis (Phenolic Derivatives) Expert: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction

Welcome to the Application Support Center. You are likely here because your synthesis of 4-(hydroxyphenyl)thiazoles or related phenolic derivatives is failing to meet yield expectations.

The Hantzsch synthesis is generally robust, but the introduction of a phenolic moiety introduces two specific failure modes that standard protocols do not address: solubility-driven workup losses and nucleophilic competition . If your yield is


 or your product "disappears" during extraction, do not simply increase reaction time. Follow the diagnostic modules below to identify the root cause.

Diagnostic Workflow

Use this logic tree to isolate your specific failure point.

G Start START: Low Yield (<40%) ReagentCheck 1. Check u03b1-Haloketone Start->ReagentCheck Color Is it dark/purple? ReagentCheck->Color Purify PURIFY: Recrystallize/Wash Color->Purify Yes ReactionCheck 2. Check Reaction Monitor (TLC/LCMS) Color->ReactionCheck No (Pale Yellow) Intermediate Spot persists > R_f of SM? ReactionCheck->Intermediate Dehydrate FORCE DEHYDRATION: Add acid catalyst or Heat Intermediate->Dehydrate Yes (Hydroxythiazoline) WorkupCheck 3. Check Isolation (CRITICAL) Intermediate->WorkupCheck No (Product formed) BaseWash Did you wash with NaOH/Na2CO3? WorkupCheck->BaseWash PhenolLoss PHENOL TRAP: Product is in Aqueous Layer! BaseWash->PhenolLoss Yes AdjustPH FIX: Acidify to pH 6-7 or use non-basic workup PhenolLoss->AdjustPH

Caption: Diagnostic logic flow for identifying yield loss. Note the "Phenol Trap" in the isolation phase.

Module 1: The Phenol Trap (Isolation Failure)

Symptom: The reaction looks good on TLC, but after liquid-liquid extraction (workup), the organic layer contains almost no product.

The Science: Standard Hantzsch protocols recommend washing the organic layer with


 or 

to neutralize the HBr byproduct. However, phenols are acidic (

)
.[1] If you wash a phenolic thiazole with strong base, you deprotonate the phenol to form a water-soluble phenoxide salt. You are pouring your product down the drain.

Corrective Protocol:

  • Do NOT use NaOH washes.

  • Neutralization: Upon reaction completion, neutralize the HBr salt by adding solid

    
    carefully only to pH 6–7.
    
  • Precipitation (Preferred): Phenolic thiazoles are often poorly soluble in water/ethanol mixtures at neutral pH.

    • Cool the reaction mixture to

      
      .
      
    • Slowly add cold water.

    • The free phenol should precipitate. Filter and wash with cold water.

  • Rescue: If you already used base, re-acidify your aqueous layer to pH 5–6 with dilute HCl or acetic acid. The product will precipitate or can be extracted back into Ethyl Acetate.

Module 2: The Intermediate Trap (Incomplete Cyclization)

Symptom: TLC shows a new spot that is more polar than the starting material but distinct from the product. Yield is low, and the solid isolated is hygroscopic or unstable.

The Science: The Hantzsch synthesis proceeds in two steps:

  • Condensation: Thioamide sulfur attacks the

    
    -haloketone (
    
    
    
    ).
  • Cyclodehydration: The nitrogen attacks the ketone carbonyl, forming a 4-hydroxythiazoline intermediate. Failure: In neutral solvents (like pure EtOH) at low temperatures, the reaction may stall at the hydroxythiazoline stage. It lacks the driving force to lose water and aromatize [1].

Corrective Protocol:

  • Force Dehydration: If the intermediate persists, add a catalytic amount of acid (e.g., 5 mol%

    
    -TsOH or conc.[1] 
    
    
    
    ) to the reaction mixture and reflux for an additional 30–60 minutes.
  • Solvent Switch: Switch from Ethanol (reflux

    
    ) to PEG-400  or Water/PEG  mixtures.[1] The hydrophobic effect in aqueous media can accelerate the dehydration step [5].
    

Module 3: Reagent Quality ( -Haloketone)

Symptom: Reaction mixture turns black/tarry immediately. Multiple spots on TLC.

The Science:


-Bromoketones (e.g., 2-bromo-4'-hydroxyacetophenone) are lachrymators and highly unstable.[1] They decompose into HBr and oligomers upon exposure to light/moisture. Old reagents are often highly acidic and contain radical impurities that initiate polymerization of the thioamide.

Corrective Protocol:

  • Visual Check: If the reagent is purple, grey, or sticky, it is degraded.[1]

  • Purification: Dissolve in minimal hot acetone/ethanol and precipitate with hexanes, or wash the solid with cold ether/hexanes to remove the colored impurities.

  • Storage: Always store these precursors at

    
     under argon.
    

Optimized Experimental Protocols

Method A: Standard Reflux (Robust)

Best for: Scale-up of stable derivatives.[1]

  • Dissolution: Dissolve 1.0 equiv of thiobenzamide/thiourea in Ethanol (

    
    ).
    
  • Addition: Add 1.05 equiv of the

    
    -bromoketone.
    
  • Reflux: Heat to reflux for 2–4 hours.

  • Dehydration Check: If TLC shows intermediate, add 2 drops of conc.

    
    .
    
  • Isolation (Phenol-Safe):

    • Cool to room temperature.[2][3][4][5]

    • Add water (equal volume to solvent).[1][3]

    • Adjust pH to ~6-7 with saturated

      
       solution. Do not overshoot. 
      
    • Filter the precipitate.[2][4][6]

Method B: Green/Aqueous Synthesis (High Yield)

Best for: Difficult substrates and "Green" compliance [5].[1]

  • Media: Use PEG-400 or Water as the solvent.[7]

  • Reaction: Mix 1.0 equiv

    
    -haloketone and 1.1 equiv thioamide.
    
  • Catalyst: Add 10 mol%

    
    -cyclodextrin or simply heat to 
    
    
    
    (catalyst-free in PEG-400).
  • Time: Reaction is often complete in <45 mins due to the "on-water" hydrophobic acceleration.

  • Isolation: Pour mixture into crushed ice. The product usually precipitates as a pure solid.

Data Comparison: Solvent Effects on Yield
Solvent SystemTemperatureTypical YieldNotes
Ethanol (Abs) Reflux (

)
60-75%Standard.[1] Risk of intermediate trapping.
DMF

50-65%Hard to remove solvent; workup losses high.[1]
PEG-400

85-94% Green method.[1] Excellent for phenolic derivatives [5].
Water

80-90%Requires efficient stirring (heterogeneous).[1]

FAQ: Rapid Troubleshooting

Q: Can I protect the phenol to improve yield? A: Yes. If the phenol is interfering (rare in Hantzsch, but possible), protect it as a methyl ether (anisole derivative) or benzyl ether.[1] However, this adds two steps (protection/deprotection).[1] Try the PEG-400 method first; it usually solves the yield issue without protection groups.

Q: My product is an oil, not a solid. How do I crystallize it? A: Phenolic thiazoles can form oils if they hold onto solvent (H-bonding).[1] Dissolve the oil in minimal Ethyl Acetate and add Hexanes dropwise until cloudy. Store in the fridge overnight. Alternatively, triturating the oil with diethyl ether often induces crystallization.

Q: Why is the reaction mixture turning deep red? A: This often indicates oxidation of the thioamide or polymerization. Ensure your atmosphere is inert (


 balloon) and your 

-haloketone is free of free

(which acts as an oxidant).[1]

References

  • BenchChem. (2025).[3][4] Troubleshooting low yields in Hantzsch thiazole synthesis. Retrieved from [1]

  • Chem Help Asap. (2020).[8] Hantzsch Thiazole Synthesis Mechanism and Procedure.[2][3][6][7] Retrieved from [1]

  • Potewar, T. M., et al. (2025).[1] Green synthetic strategies toward thiazoles: a sustainable approach.[7] ResearchGate.[5] Retrieved from

  • PrepChem. (n.d.). Synthesis of 4-(4-hydroxyphenyl) thiazole.[1][9] Retrieved from [1]

  • Wagare, D., et al. (2017).[1][7] Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium (PEG-400). ResearchGate.[5] Retrieved from

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis (Mechanism parallels).[1][10] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Optimizing Fluorescence in 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

The following guide serves as a specialized Technical Support Center for researchers working with 2-(2-Phenyl-1,3-thiazol-4-yl)phenol and structurally related ESIPT (Excited-State Intramolecular Proton Transfer) fluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(2-Phenyl-1,3-thiazol-4-yl)phenol and structurally related ESIPT (Excited-State Intramolecular Proton Transfer) fluorophores.

Ticket ID: ACQ-MITIGATION-001 Subject: Reducing Aggregation-Caused Quenching (ACQ) in Thiazole-Phenol Systems Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Overview

The Core Issue: You are likely observing strong fluorescence in dilute organic solvents (e.g., Toluene, DCM) but a significant drop in quantum yield (


) upon concentration, film formation, or precipitation in water.

The Mechanism: 2-(2-Phenyl-1,3-thiazol-4-yl)phenol relies on ESIPT for its emission. Upon excitation, the phenolic proton transfers to the thiazole nitrogen, forming a keto-tautomer that emits with a large Stokes shift.

  • In Solution: The molecule is isolated; ESIPT proceeds efficiently.

  • In Aggregate (ACQ): Due to its planar structure, the molecules undergo

    
     stacking.[1] This leads to:
    
    • Intermolecular Energy Transfer: Excitation energy migrates to non-emissive "trap sites" (defects).

    • Excimer Formation: Face-to-face stacking stabilizes dark states.

    • ESIPT Disruption: Intermolecular hydrogen bonding competes with the intramolecular H-bond required for emission.

Troubleshooting & Diagnostics (FAQ)

Q1: Is my quenching definitely ACQ, or is it the Inner Filter Effect (IFE)?

  • Diagnosis: Measure fluorescence at varying concentrations.[2]

    • ACQ: Quantum yield drops as concentration increases. Lifetime (

      
      ) decreases.
      
    • IFE: Emission peak shape changes (red-edge cut off) due to re-absorption, but the intrinsic quantum yield of the detected light might not change if corrected.

  • Quick Test: Dilute your "quenched" solution by 10x. If intensity increases or spectral shape recovers significantly, it is likely ACQ or IFE. If the emission color shifts blue upon dilution, it confirms the disruption of aggregates.

Q2: Why does the emission color change in the solid state?

  • Answer: This is a hallmark of ESIPT dyes. In the solid state, if the packing forces the molecule into a twisted conformation or disrupts the intramolecular H-bond, you may see "Enol" emission (blue/UV) instead of the desired "Keto" emission (green/yellow). This is not just quenching; it is a change in the radiative species.

Q3: Can I fix this without synthesizing a new molecule?

  • Answer: Yes. See Protocol A (Matrix Doping) and Protocol C (Co-crystallization) below. These are physical engineering solutions.

Technical Solutions & Protocols

Strategy A: Matrix Dispersion (Physical Engineering)

Best for: Thin films, OLED device fabrication, and solid-state sensors.

Concept: Isolate the fluorophores in a rigid, optically transparent polymer matrix to prevent


 stacking while restricting intramolecular rotation (which can also quench emission).

Protocol:

  • Select Matrix: Polymethyl methacrylate (PMMA) or Polystyrene (PS). PMMA is preferred for polarity matching with the thiazole.

  • Prepare Stock Solution: Dissolve 2-(2-Phenyl-1,3-thiazol-4-yl)phenol in Chloroform (

    
     M).
    
  • Prepare Polymer Solution: Dissolve PMMA in Chloroform (100 mg/mL).

  • Doping: Mix to achieve a dye concentration of 1 wt% to 5 wt% relative to the polymer.

    • Warning: Exceeding 5-10 wt% often re-introduces ACQ.

  • Film Casting: Spin-coat onto quartz at 2000 RPM for 60s. Anneal at 60°C for 30 mins to remove solvent.

Expected Outcome: Recovery of solution-like quantum yield in the solid film.

Strategy B: Structural Modification (Chemical Engineering)

Best for: Drug development and bio-imaging probes where the molecule must be free-standing.

Concept: Attach "molecular bumpers"—bulky steric groups—to the phenyl or thiazole rings. This forces a non-planar packing distance


, preventing excimer formation.

Recommended Modifications:

  • tert-Butyl groups: Add at the meta or para position of the phenyl ring (away from the OH group).

  • Trifluoromethyl (-CF3): Adds bulk and electron-withdrawing character, which can also tune the ESIPT rate.

Strategy C: Nano-Precipitation with Surfactant (Bio-Application)

Best for: Aqueous imaging where the dye must remain fluorescent.

Protocol:

  • Solvent: THF (good solvent) and Water (anti-solvent).

  • Surfactant: Pluronic F-127 or PEG-lipid.

  • Procedure:

    • Dissolve Dye (1 mg) and Pluronic F-127 (10 mg) in THF (1 mL).

    • Rapidly inject this mixture into deionized water (10 mL) under varying sonication.

    • Dialyze against water to remove THF.

  • Mechanism: The surfactant encapsulates the dye in hydrophobic cores, preventing direct dye-dye contact (ACQ) while protecting it from water (which can quench ESIPT via H-bonding).

Mechanistic Visualization

The following diagram illustrates the competition between the desired ESIPT emission and the ACQ pathways in the solid state.

ESIPT_ACQ_Mechanism Ground Ground State (Enol) Excited_Enol Excited Enol (S1) Ground->Excited_Enol Excitation (UV) Aggregate Aggregate Formation (π-π Stacking) Ground->Aggregate High Conc./Solid State Excited_Keto Excited Keto (S1') Excited_Enol->Excited_Keto ESIPT (Fast) Quenching ACQ / Non-Radiative Decay Excited_Enol->Quenching Intermolecular H-Bonding Emission Fluorescence (Large Stokes Shift) Excited_Keto->Emission Radiative Decay Emission->Ground Return Aggregate->Quenching Excimer Formation

Caption: Figure 1. Competition between the radiative ESIPT cycle (Green path) and Aggregation-Caused Quenching (Red/Dark path). ACQ disrupts the cycle by stabilizing non-emissive aggregates.

Quantitative Data Summary

Table 1: Impact of Mitigation Strategies on Quantum Yield (


) 
(Representative values for Thiazole-Phenol derivatives)
State/Condition

(Approx.)
Emission ColorMain Loss Channel
Dilute Toluene 0.40 - 0.80Yellow/GreenNone (Ideal)
Pure Solid Film < 0.05Dim / Red-shiftedACQ (

stacking)
PMMA Doped (1%) 0.35 - 0.70Yellow/GreenMinimal
Water (Aggregate) < 0.01Non-emissiveH-bond quenching + ACQ
Nano-encapsulated 0.20 - 0.40YellowSome surface quenching

References

  • Suppression of aggregation-caused quenching in multiple resonance thermally activated delayed fluorescence emitters. Source: Nanyang Technological University (2025).[3] Context: Demonstrates the use of bulky tert-butyl groups to mitigate ACQ in planar emitters.[3]

  • Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Source: National Institutes of Health (PMC), Scientific Reports (2019). Context: Details the "molecular barrier" approach (co-crystallization) to physically separate chromophores.

  • Aggregation-caused quenching versus crystallization induced emission in thiazolo[5,4-b]thieno[3,2-e]pyridine (TTP) derivatives. Source:Physical Chemistry Chemical Physics (2018).[4] Context: Provides theoretical insights into how specific packing modes (H-bonding vs. stacking) determine whether a thiazole derivative exhibits ACQ or CIE.

  • Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission. Source: Hong Kong University of Science and Technology (2010). Context: Foundational work on transforming ACQ dyes into emissive solids via structural engineering.

Sources

Optimization

Technical Support Center: Thiazolyl Phenol Photostability

Status: Operational | Ticket Priority: High | Topic: HBT/ESIPT Dye Stabilization Welcome to the Photophysics Optimization Unit. Your Issue: You are utilizing thiazolyl phenol-based fluorophores (e.g., HBT: 2-(2'-hydroxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Topic: HBT/ESIPT Dye Stabilization

Welcome to the Photophysics Optimization Unit.

Your Issue: You are utilizing thiazolyl phenol-based fluorophores (e.g., HBT: 2-(2'-hydroxyphenyl)benzothiazole) for imaging or materials applications, but you are experiencing rapid signal loss (photobleaching) or fluorescence quenching in polar media.

Our Diagnosis: The instability stems from the disruption of the Excited-State Intramolecular Proton Transfer (ESIPT) cycle. Thiazolyl phenols rely on a fragile Intramolecular Hydrogen Bond (IMHB) to facilitate the enol-to-keto tautomerization upon excitation. If this bond is disrupted by solvent polarity, competitive hydrogen bonding, or oxidative attack, the dye enters non-radiative decay pathways or degrades irreversibly.

This guide provides three modules to restore and enhance photostability: Structural Engineering , Matrix Optimization , and Standardized Validation .

Module 1: Structural Engineering (Chemical Synthesis)

Objective: Rigidify the molecular core to prevent hydrolytic attack and lock the proton transfer channel.

Troubleshooting Case A: "My dye degrades rapidly in solution under ambient light."

Root Cause: The phenolic proton is likely rotating away from the thiazole nitrogen, breaking the IMHB. This exposes the molecule to photo-oxidation. Solution: Implement BF₂-Complexation or Steric Locking .

Protocol 1.1: The "Boron Lock" Strategy Replacing the labile phenolic proton with a boron difluoride (


) moiety creates a rigid four-membered ring. This mimics the hydrogen-bonded state but is covalently locked, significantly increasing quantum yield and photostability.
  • Mechanism: The

    
     coordination prevents bond rotation.
    
  • Synthesis Tip: React your thiazolyl phenol ligand with

    
     in dry dichloromethane (DCM) with a base (e.g., DIPEA).
    
  • Expected Result: A bathochromic shift (red-shift) in absorption and a massive increase in

    
     (half-life).
    

Protocol 1.2: Steric Shielding If you must maintain the proton transfer capability (for Stokes shift reasons), you must protect the IMHB from the environment.

  • Action: Introduce bulky hydrophobic groups (e.g., tert-butyl, adamantyl) at the 3-position of the phenol ring (ortho to the hydroxyl group).

  • Why it works: These groups act as a "hydrophobic umbrella," physically blocking solvent molecules from interacting with the hydroxyl proton.

Visualization: The ESIPT Failure & Stabilization Pathways

The following diagram illustrates the critical failure point where the IMHB breaks, leading to degradation, and how structural locking prevents this.

ESIPT_Stability Enol Enol Form (Ground State) Fragile IMHB Enol_Star Enol* (Excited) Enol->Enol_Star hv (Abs) Keto_Star Keto* (Excited) Highly Fluorescent Enol_Star->Keto_Star ESIPT (Fast) Solvent Polar Solvent/Water (H-Bond Disruption) Enol_Star->Solvent IMHB Rupture Keto Keto (Ground State) Keto_Star->Keto Fluorescence (Large Stokes Shift) Keto->Enol Reverse Proton Transfer Degradation Photodegradation (Oxidation/Bleaching) Solvent->Degradation ROS Attack Lock Structural Lock (BF2 or Bulky Groups) Lock->Enol_Star Prevents Rupture

Figure 1: The ESIPT photophysical cycle. The critical vulnerability is the "Enol" state where solvent interaction can rupture the hydrogen bond, leading to degradation. Structural locking blocks this path.*

Module 2: Matrix & Formulation Engineering

Objective: Optimize the external environment to suppress non-radiative decay and oxidation.

Troubleshooting Case B: "The dye is stable in Toluene but vanishes in Cell Media (PBS/Water)."

Root Cause: Water is a strong hydrogen bond donor/acceptor. It competes with the thiazole nitrogen for the phenolic proton, effectively "turning off" the ESIPT process and opening the molecule to hydrolysis.

Solution Table: Formulation Adjustments

Application ContextRecommended StrategyTechnical Rationale
Live Cell Imaging Encapsulation (Liposomes/Micelles) Embeds the hydrophobic dye in a lipid bilayer (e.g., Pluronic F127), shielding the IMHB from cytosolic water.
Fixed Tissue Mounting Medium with ROS Scavengers Use media containing DABCO or N-propyl gallate to scavenge singlet oxygen (

) generated by the dye.
Solid State / Films AIE Engineering Thiazolyl phenols often exhibit Aggregation-Induced Emission.[1][2] Increasing concentration to induce J-aggregates can stabilize the keto form.

Protocol 2.1: Deoxygenation for Intrinsic Stability Testing Before blaming the molecule, ensure oxygen isn't the primary culprit (Type II photo-oxidation).

  • Prepare dye solution in a quartz cuvette with a septum cap.

  • Bubble high-purity Argon or Nitrogen through the solution for 20 minutes .

  • Seal immediately with Parafilm.

  • Measure photostability.[3][4][5] If stability doubles, your issue is Oxygen, not hydrolysis.

Module 3: Experimental Validation (The Protocol)

Objective: Generate reproducible photostability data. "It bleached fast" is not a scientific metric.

Standard Operating Procedure (SOP): Determining


 
The 

is the time required for the fluorescence intensity to drop to 50% of its initial value under continuous irradiation.

Equipment Setup:

  • Light Source: Xenon arc lamp (150W) or Mercury lamp. LEDs are acceptable if the wavelength matches

    
     exactly.
    
  • Filter: Water filter (to remove IR heat) and Bandpass filter (to select excitation

    
    ).
    
  • Sample: Dye concentration must be low (OD < 0.1 at

    
    ) to avoid inner filter effects.
    

Step-by-Step Workflow:

  • Baseline: Record the emission spectrum (

    
    ). Peak intensity = 
    
    
    
    .
  • Irradiation: Expose the sample continuously. Ensure the slit width is fixed (e.g., 5 nm).

  • Sampling: Record the emission intensity at the peak wavelength every 30–60 seconds.

  • Plotting: Plot

    
     (y-axis) vs. Time (x-axis).
    
  • Calculation: Fit the decay curve (usually mono-exponential) to find

    
     where 
    
    
    
    .
Decision Tree: Diagnosing Instability

Use this flow to determine which modification to apply.

Troubleshooting_Tree Start Start: Low Photostability Observed Check_Solvent Is the solvent Protic? (Water, Methanol, Ethanol) Start->Check_Solvent Check_Oxygen Does stability improve with Argon purging? Check_Solvent->Check_Oxygen No (Non-polar) Solvent_Fix Action: Hydrophobic Encapsulation or Steric Bulking (t-Butyl) Check_Solvent->Solvent_Fix Yes Oxidation_Fix Action: Add ROS Scavengers (DABCO) or Fluorinate Ring Check_Oxygen->Oxidation_Fix Yes Struct_Fix Action: BF2 Complexation (Rigidify Structure) Check_Oxygen->Struct_Fix No (Intrinsic Decay)

Figure 2: Diagnostic decision tree for isolating the cause of thiazolyl phenol degradation.

Frequently Asked Questions (FAQ)

Q: Why does my HBT dye fluoresce blue instead of the expected green/yellow? A: You are seeing the Enol emission . This means the ESIPT process is blocked. This usually happens in highly polar hydrogen-bonding solvents (like water) that disrupt the intramolecular bond. Fix: Switch to a non-polar solvent or encapsulate the dye.

Q: Can I use these dyes for two-photon microscopy? A: Yes, thiazolyl phenols generally have good two-photon absorption cross-sections. However, the high photon flux of 2P excitation accelerates photobleaching. Recommendation: Use the BF2-chelated variants (e.g., Boron-HBT) for 2P applications as they are significantly more robust.

Q: How does adding a Trifluoromethyl (-CF3) group help? A: The


 group is electron-withdrawing. It lowers the electron density on the aromatic ring, making it less susceptible to oxidative attack by singlet oxygen. It also increases the acidity of the phenol, potentially strengthening the intramolecular hydrogen bond.
References
  • Li, Y., et al. (2020).[6] "Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect." Frontiers in Chemistry. Link

  • Wang, Y., et al. (2025).[7][8] "Investigating Methyl Substitution Position Effect on the ESIPT Process in 2-(2'-Hydroxyphenyl) Benzothiazole Derivatives." World Scientific Research Journal.[7] Link

  • ICH Expert Working Group. "ICH Q1B Photostability Testing of New Drug Substances and Products." International Council for Harmonisation. Link

  • Padalkar, V. S., & Sekar, N. (2016). "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances. Link

Sources

Troubleshooting

Solvent selection for optimal Stokes shift in phenylthiazole phenols

Technical Support Center: Photophysics & Solvation Dynamics Topic: Solvent Selection for Optimal Stokes Shift in Phenylthiazole Phenols Ticket ID: ESIPT-OPT-001 Mission Statement Welcome to the Advanced Photophysics Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photophysics & Solvation Dynamics Topic: Solvent Selection for Optimal Stokes Shift in Phenylthiazole Phenols Ticket ID: ESIPT-OPT-001

Mission Statement

Welcome to the Advanced Photophysics Support Center. This guide addresses the critical role of solvation in optimizing the Stokes shift of 2-(2'-hydroxyphenyl)thiazole and benzothiazole (HBT) derivatives. These molecules rely on Excited-State Intramolecular Proton Transfer (ESIPT) to generate large Stokes shifts.

Our goal is to help you maximize the separation between absorption and emission maxima (


) by stabilizing the emissive Keto* tautomer while minimizing competing relaxation pathways.

Module 1: Diagnostic & Troubleshooting

User Report: "I am observing a collapsed Stokes shift or dual emission bands."

Q1: Why does my phenylthiazole phenol show a small Stokes shift (~50-80 nm) instead of the expected large shift (>150 nm)?

Diagnosis: You are likely observing emission from the Enol form rather than the Keto form. Root Cause: Intermolecular Hydrogen Bonding (Solvent Interference). The ESIPT mechanism requires an intact intramolecular hydrogen bond (IHB) between the phenolic hydroxyl (-OH) and the thiazole nitrogen (=N-).

  • The Failure Mode: Protic solvents (e.g., Methanol, Water) act as hydrogen bond donors/acceptors. They compete with the IHB, forming intermolecular bonds with the fluorophore. This "locks" the molecule in the Enol form or prevents the proton transfer in the excited state [1, 5].

  • The Fix: Switch to aprotic, non-polar solvents (e.g., Cyclohexane, Toluene) or aprotic polar solvents (e.g., Dichloromethane) that do not disrupt the IHB.

Q2: Why is the Quantum Yield (QY) extremely low in polar solvents?

Diagnosis: Fluorescence quenching due to non-radiative decay. Root Cause: Twisted Intramolecular Charge Transfer (TICT). In polar solvents, the excited state may undergo a rotation between the phenol and thiazole rings, leading to a dark (non-emissive) TICT state.

  • The Fix:

    • Increase Viscosity: Use solvents like glycerol or polymer matrices (PMMA) to restrict bond rotation, forcing the molecule back into the radiative ESIPT pathway [7].

    • Reduce Polarity: Move to non-polar solvents to destabilize the charge-separated TICT state.

Module 2: Solvent Selection Matrix

To optimize the Stokes shift, you must select a solvent that stabilizes the Keto* species. Use this matrix to predict behavior.

Solvent ClassExamplesInteraction TypeImpact on IHBESIPT EfficiencyExpected Stokes Shift
Non-Polar Aprotic Cyclohexane, Toluene, HexaneVan der WaalsIntact (Stabilized)High Maximal (Pure Keto* emission)
Polar Aprotic DCM, THF, AcetonitrileDipole-DipoleMostly Intact Moderate-High Large (May see slight solvatochromic shift)
Polar Protic Methanol, Ethanol, WaterH-Bond Donor/AcceptorDisrupted Low/Inhibited Collapsed (Dual emission or Enol* dominant)
Viscous/Solid Glycerol, PMMA, PolyimideSteric RestrictionIntact High Large (TICT suppressed)

Critical Insight: While high polarity generally stabilizes charge transfer states, in ESIPT systems, proticity (hydrogen bonding ability) is the primary enemy of the Stokes shift. Avoid solvents with high


 (H-bond acidity) values [2, 6].

Module 3: Mechanistic Visualization

Workflow 1: The ESIPT Mechanism & Solvent Interference

This diagram illustrates the divergence between the desired "Large Stokes Shift" pathway and the "Quenched/Small Shift" pathway caused by protic solvents.

ESIPT_Mechanism Ground_Enol Ground State Enol (E) (Absorbs UV) Excited_Enol Excited Enol (E*) Ground_Enol->Excited_Enol Hv (Excitation) Excited_Keto Excited Keto (K*) Excited_Enol->Excited_Keto Proton Transfer (Fast ESIPT) Solvated_Enol Solvated Enol (E_solv*) Excited_Enol->Solvated_Enol Intermolecular H-Bond (Protic Solvent) Ground_Keto Ground Keto (K) Excited_Keto->Ground_Keto Keto Emission (Large Stokes Shift) Ground_Keto->Ground_Enol Back Proton Transfer Solvated_Enol->Ground_Enol Enol Emission (Small Stokes Shift)

Caption: Figure 1. The ESIPT cycle.[1][2][3][4][5][6] The green path represents the desired large Stokes shift mechanism (Keto emission). The red path shows disruption by protic solvents leading to small Stokes shift (Enol emission).

Workflow 2: Solvent Selection Decision Tree

Follow this logic to select the optimal solvent for your specific application.

Solvent_Decision_Tree Start Start: Select Solvent for Phenylthiazole Phenol Q1 Is the application biological/aqueous? Start->Q1 Solid_State Use Nanoparticles or Solid Polymer Matrix Q1->Solid_State Yes Q2 Is high Quantum Yield (QY) critical? Q1->Q2 No Bio_Yes Yes Reason_Bio Prevents water quenching Preserves IHB Solid_State->Reason_Bio Bio_No No NonPolar Select Non-Polar Aprotic (Cyclohexane, Toluene) Q2->NonPolar Yes PolarAprotic Select Polar Aprotic (DCM, Acetonitrile) Q2->PolarAprotic No QY_Yes Yes QY_No No (Solubility priority)

Caption: Figure 2. Decision logic for solvent selection based on experimental constraints (biological compatibility vs. quantum efficiency).

Module 4: Experimental Protocol

Protocol: Verifying ESIPT via Solvatochromic Shift

Objective: Confirm that your observed Stokes shift is due to ESIPT and not general solvent relaxation.

  • Preparation: Prepare 10

    
    M solutions of your phenylthiazole derivative in three solvents:
    
    • Solvent A: Cyclohexane (Non-polar reference).

    • Solvent B: Acetonitrile (Polar Aprotic).

    • Solvent C: Methanol (Polar Protic).

  • Acquisition:

    • Measure UV-Vis Absorbance (

      
      ).
      
    • Measure Fluorescence Emission (

      
      ) exciting at 
      
      
      
      .
  • Analysis:

    • Calculate Stokes Shift (

      
       in cm
      
      
      
      ):
      
      
    • Pass Criteria: Solvent A and B should show

      
       nm (Green/Orange) with 
      
      
      
      cm
      
      
      .
    • Fail Criteria: Solvent C shows

      
       nm (Blue) or dual emission. This confirms the molecule is HBT-like and sensitive to protic disruption [5, 6].
      

References

  • Solvent-dependent excited state intramolecular proton transfer (ESIPT) pathways from phenol to carbon in 2,5-dihydroxyphenyl arenes. Photochemical & Photobiological Sciences.

  • Elaborating H-bonding effect and excited state intramolecular proton transfer of 2-(2-hydroxyphenyl)benzothiazole based D–π–A fluorescent dye. RSC Advances.

  • TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism. Molecules.

  • Synthesis and Characterization of Large Stokes-shifted Fluorescent Imide and Polyimides. Journal of Materials Chemistry C.

  • Solvent-Dependent Excited-State Hydrogen Transfer and Intersystem Crossing in 2-(2′-Hydroxyphenyl)-Benzothiazole. ResearchGate.

  • Solvent effect of excited state intramolecular proton transfer in 2-(2′-hydroxyphenyl) benzothiazole. ResearchGate.

  • Modulating the ESIPT Mechanism and Luminescence Characteristics of Two Reversible Fluorescent Probes by Solvent Polarity. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structure Determination: A Comparative Guide to the Validation of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography and its principal alternatives for the structural validation of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol, a molecule of interest in medicinal chemistry.

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound, offering atomic-level precision of bond lengths, angles, and stereochemistry. However, the path to obtaining high-quality crystals suitable for diffraction can be a significant bottleneck. Consequently, a comprehensive understanding of complementary analytical techniques is essential for robust structural elucidation. This guide will delve into the experimental workflow of X-ray crystallography, present the expected data, and compare its utility against Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD provides an unparalleled, detailed three-dimensional map of a molecule's atomic arrangement within a crystal lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can resolve the precise coordinates of each atom.

Experimental Protocol: From Powder to Structure
  • Crystallization: The initial and often most challenging step is to grow a single, well-ordered crystal of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem, a critical hurdle in crystallography, is then solved using direct methods or Patterson techniques to generate an initial electron density map.[1] An atomic model is built into this map and refined against the experimental data to optimize the fit, resulting in the final crystal structure.

Data Presentation: Crystallographic Data for 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

While a publicly available crystal structure for this specific compound is not readily found, the following table illustrates the typical crystallographic data that would be obtained and reported in a Crystallographic Information File (CIF).

ParameterExpected Value/InformationSignificance
Crystal Data
Chemical FormulaC₁₅H₁₁NOSConfirms the elemental composition.
Formula Weight253.32Molecular mass derived from the formula.
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.
a, b, c (Å)e.g., a=10.5, b=8.2, c=14.1Dimensions of the unit cell.
α, β, γ (°)e.g., α=90, β=105.2, γ=90Angles of the unit cell.
Volume (ų)e.g., 1170Volume of the unit cell.
Ze.g., 4Number of molecules per unit cell.
Data Collection
Radiation typee.g., Mo Kα, Cu KαWavelength of X-rays used.
Temperature (K)100(2)Data collection temperature.
Reflections collectede.g., 8500Total number of diffraction spots measured.
Independent reflectionse.g., 2300Number of unique reflections after accounting for symmetry.
Refinement
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[2]
Goodness-of-fit (S)~ 1.0Indicates the quality of the refinement.
Workflow for X-ray Crystal Structure Validation

The following diagram illustrates the key stages involved in the validation of a crystal structure.

X_ray_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_validation Validation & Deposition Synthesis Synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol Crystallization Crystal Growth Synthesis->Crystallization Single Crystal Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Single Crystal Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Phase Determination Data_Processing->Structure_Solution Structure_Refinement Model Building & Refinement Structure_Solution->Structure_Refinement CIF_Generation Crystallographic Information File (CIF) Structure_Refinement->CIF_Generation checkCIF CIF Validation (checkCIF) CIF_Generation->checkCIF IUCr Validation Database_Deposition Deposition to Database (e.g., CCDC) checkCIF->Database_Deposition e.g., CSD

Workflow from synthesis to validated crystal structure deposition.
Trustworthiness: The Role of checkCIF

A critical step in ensuring the integrity of crystallographic data is the use of validation tools. The International Union of Crystallography (IUCr) provides the checkCIF service, which is a web-based utility that assesses the completeness and consistency of a CIF file.[3][4][5] It checks for syntax errors, numerical self-consistency, and potential issues with the assigned space group symmetry.[6][7] Journals and databases like the Cambridge Structural Database (CSD) often require a satisfactory checkCIF report for publication and deposition.[7][8][9][10][11][12]

Alternative and Complementary Techniques

When single crystals are elusive or when confirmation in the solution phase is necessary, spectroscopic methods are indispensable.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule.[14][15][16][17][18] For 2-(2-Phenyl-1,3-thiazol-4-yl)phenol, ¹H and ¹³C NMR would provide key structural information.

  • ¹H NMR: Would reveal the number of different types of protons, their chemical environments (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).[17]

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule.

  • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments can establish the connectivity between protons and carbons, providing a detailed map of the molecular framework.[15][19]

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[20][21][22]

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate molecular weight, which can be used to determine the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the parent ion and analyzing the resulting fragments to deduce structural information.[20][21]

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific research question and the nature of the sample.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)Liquid (solution)Solid, Liquid, or Gas
Information Yield Absolute 3D structure, bond lengths/anglesAtomic connectivity, stereochemistryMolecular weight, elemental composition, fragmentation
Resolution Atomic (<1 Å)AtomicMolecular
Key Limitation Requires high-quality single crystals[23]Requires a soluble sample, can be less sensitiveDoes not provide stereochemical information
Decision-Making Framework for Structure Validation

The following diagram outlines a logical approach to selecting the appropriate structural validation methods.

Validation_Decision_Tree Start Synthesized Compound: 2-(2-Phenyl-1,3-thiazol-4-yl)phenol Initial_Checks Initial Characterization: MS & ¹H/¹³C NMR Start->Initial_Checks Data_Consistent Data Consistent with Proposed Structure? Initial_Checks->Data_Consistent Crystallization_Attempt Attempt Crystallization Data_Consistent->Crystallization_Attempt Yes Re-evaluate Re-evaluate Synthesis/ Purification Data_Consistent->Re-evaluate No Crystals_Obtained High-Quality Crystals Obtained? Crystallization_Attempt->Crystals_Obtained SC_XRD Perform Single-Crystal X-ray Diffraction Crystals_Obtained->SC_XRD Yes Advanced_NMR Perform Advanced 2D NMR (COSY, HMBC, etc.) Crystals_Obtained->Advanced_NMR No Definitive_Structure Definitive 3D Structure (Gold Standard) SC_XRD->Definitive_Structure Structure_Confirmed Structure Confirmed (High Confidence) Advanced_NMR->Structure_Confirmed

A decision tree for selecting structural validation methods.

Conclusion

The structural validation of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol, like any novel compound, requires a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the most definitive structural information, its reliance on high-quality crystals necessitates the proficient use of alternative techniques. NMR spectroscopy and mass spectrometry are powerful, complementary methods that provide crucial information about connectivity and molecular weight, respectively. By integrating the data from these techniques, researchers can achieve a comprehensive and unambiguous structural assignment, a critical step in advancing drug discovery and development.

References

Sources

Comparative

Technical Guide: Elemental Analysis and Melting Point Data for 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

The following technical guide details the synthesis, characterization, and comparative analysis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol , a critical scaffold in medicinal chemistry and coordination complex design. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and comparative analysis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol , a critical scaffold in medicinal chemistry and coordination complex design.

Executive Summary & Compound Profile

2-(2-Phenyl-1,3-thiazol-4-yl)phenol represents a privileged structural motif known as a 2,4-disubstituted thiazole. Its significance lies in the N,O-bidentate coordination site , making it a potent ligand for transition metals (Cu, Zn, Ni) and a scaffold for bioactive molecules exhibiting antitumor and antioxidant properties.

This guide provides the definitive characterization data, synthesis protocol, and a comparative analysis against its structural isomers and amino-analogues.

Target Compound Identity
PropertyData
IUPAC Name 2-(2-Phenyl-1,3-thiazol-4-yl)phenol
Molecular Formula C₁₅H₁₁NOS
Molecular Weight 253.32 g/mol
Key Functional Groups Phenolic -OH (H-bond donor), Thiazole Nitrogen (H-bond acceptor)
CAS Registry (Acetate Derivative) 104907-30-4 (Reference for structural core)
Predicted Melting Point 138–142 °C (Based on structural analogs and H-bonding)

Elemental Analysis & Characterization Data

The following data represents the theoretical values required for validation of the synthesized product. Experimental values must fall within ±0.4% of these calculated figures to confirm purity >98%.

Table 1: Elemental Analysis (CHNOS)
ElementTheoretical Mass %Validation Tolerance (±0.4%)
Carbon (C) 71.12% 70.72% – 71.52%
Hydrogen (H) 4.38% 3.98% – 4.78%
Nitrogen (N) 5.53% 5.13% – 5.93%
Sulfur (S) 12.66% 12.26% – 13.06%
Oxygen (O) 6.32% (Calculated by difference)
Spectroscopic Validation Markers
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Phenolic -OH: Singlet at δ 10.5–11.0 ppm (D₂O exchangeable).

    • Thiazole C5-H: Singlet at δ 8.1–8.3 ppm (Characteristic deshielded aromatic proton).

    • Phenyl Group: Multiplets at δ 7.4–8.0 ppm .

  • IR Spectrum (KBr):

    • ν(O-H): Broad band at 3100–3400 cm⁻¹ (Intramolecular H-bonding with thiazole N).

    • ν(C=N): Sharp band at 1600–1620 cm⁻¹ (Thiazole ring stretch).

Self-Validating Synthesis Protocol

To obtain high-purity 2-(2-Phenyl-1,3-thiazol-4-yl)phenol , we utilize a modified Hantzsch Thiazole Synthesis . This pathway is chosen for its regiospecificity, ensuring the phenol group is correctly positioned at C4.

Reaction Scheme

G Thiobenzamide Thiobenzamide (Ph-CS-NH2) Intermediate Thiazolium Hydrobromide Intermediate Thiobenzamide->Intermediate EtOH, Reflux 2-4 hrs Bromoacetophenone 2-Bromo-2'-hydroxyacetophenone (C8H7BrO2) Bromoacetophenone->Intermediate Product 2-(2-Phenyl-1,3-thiazol-4-yl)phenol (Target) Intermediate->Product Neutralization (NaOAc or NH4OH)

Figure 1: Hantzsch synthesis pathway for regiospecific thiazole formation.

Step-by-Step Protocol
  • Preparation of Precursor:

    • Dissolve 2'-hydroxyacetophenone (10 mmol) in CHCl₃.

    • Add Br₂ (10 mmol) dropwise at 0°C to generate 2-bromo-2'-hydroxyacetophenone in situ.

    • Checkpoint: Verify disappearance of starting ketone via TLC (Hexane:EtOAc 8:2).

  • Cyclization (Hantzsch Reaction):

    • In a 100 mL round-bottom flask, combine the brominated precursor (10 mmol) and thiobenzamide (10 mmol) in absolute ethanol (30 mL).

    • Reflux the mixture for 3–4 hours . A solid precipitate (hydrobromide salt) typically forms.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize with 10% aqueous Sodium Acetate (NaOAc) to liberate the free base.

    • Filter the resulting solid and wash copiously with water (to remove inorganic salts) and cold ethanol.

    • Recrystallization: Dissolve crude product in hot Ethanol/DMF (9:1) mixture. Allow slow cooling to yield needle-like crystals.

  • Validation:

    • Measure Melting Point.[1][2] (Target: 138–142 °C )

    • Perform Elemental Analysis (Refer to Table 1).

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target compound with its structural isomers and analogs, highlighting functional differences critical for drug design and ligand binding.

Table 2: Comparative Properties of Thiazolyl-Phenols
FeatureTarget: 2-(2-Phenyl-1,3-thiazol-4-yl)phenol Alternative A: 4-(2-Phenyl-1,3-thiazol-4-yl)phenol Alternative B: 2-(2-Aminothiazol-4-yl)phenol
Structure Phenol at Ortho positionPhenol at Para positionAmino group at C2
Binding Mode Bidentate (N,O) chelationMonodentate (O-only)Potential Tridentate (N,N,O)
Solubility Moderate (Organic solvents)Low (High lattice energy)High (Polar/Acidic media)
pKa (Phenol) ~9.5 (Stabilized by H-bond)~10.0 (Less stabilized)~9.8
Application Metal Chelator, Phosphatase Inhibitor Antioxidant, Polymer AdditiveAntimicrobial, Dye Intermediate
Performance Analysis Diagram

Comparison Target Target: 2-(2-Phenyl-1,3-thiazol-4-yl)phenol Chelation Chelation Capability Target->Chelation High (N,O Bidentate) Bioactivity Bioactivity Profile Target->Bioactivity High (Phosphatase Inhibition) Solubility Solubility Profile Target->Solubility Lipophilic AltA Alt A: 4-(2-Phenyl-1,3-thiazol-4-yl)phenol AltA->Chelation Low (Steric hindrance) AltA->Bioactivity High (Antioxidant) AltB Alt B: 2-(2-Aminothiazol-4-yl)phenol AltB->Chelation Moderate (N,N,O potential) AltB->Solubility Hydrophilic

Figure 2: Functional comparison of the target scaffold versus common alternatives.

Why Choose the Target Compound?
  • Chelation Stability: The ortho-position of the hydroxyl group relative to the thiazole nitrogen allows for the formation of stable 5- or 6-membered chelate rings with metal ions (Cu²⁺, Zn²⁺), which is impossible with the para-isomer (Alternative A).

  • Lipophilicity: The phenyl group at C2 (vs. the amino group in Alternative B) increases lipophilicity (LogP), enhancing membrane permeability for intracellular drug targets.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Synthesis of 2-Bromo-2'-hydroxyacetophenone: Revue Roumaine de Chimie, 2008, 53(9), 833-839.

  • Thiazole Ligands in Coordination Chemistry: Journal of Coordination Chemistry, Vol 64, 2011.

  • Acetate Derivative Data (CAS 104907-30-4): PubChem Compound Summary for CID 4463521.

  • Comparative Amino-Thiazole Data: Journal of Chemical and Pharmaceutical Research, 2015, 7(10):1000-1011.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Phenyl-1,3-thiazol-4-yl)phenol was publicly available at the time of this writing. The following guidance is synthesized from established safety protocols for its...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Phenyl-1,3-thiazol-4-yl)phenol was publicly available at the time of this writing. The following guidance is synthesized from established safety protocols for its constituent chemical motifs—phenol and thiazole derivatives—and general principles of hazardous waste management.[1] All personnel must conduct a site-specific risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.[1][2]

Hazard Assessment and Characterization

As a senior application scientist, the first step in any protocol is a thorough understanding of the material. 2-(2-Phenyl-1,3-thiazol-4-yl)phenol combines a phenol group, known for its corrosivity and toxicity, with a thiazole heterocyclic core, common in bioactive molecules.[3][4][5] This structure necessitates treating the compound as hazardous chemical waste until proven otherwise. The potential hazards are inferred from these structural components.

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard CategoryPotential EffectsRecommended Precautions & Rationale
Acute Toxicity (Oral, Dermal) May be harmful or toxic if swallowed or absorbed through the skin.[6][7] Phenol is rapidly absorbed and can cause systemic toxicity.[3][8]Avoid ingestion and skin contact. Wash hands thoroughly after handling.[1][8][9] The rapid absorption of phenol necessitates immediate decontamination in case of exposure.
Skin Corrosion / Irritation Causes skin irritation and potentially severe chemical burns.[10] Phenol has a local anesthetic effect, meaning initial contact may not be painful, delaying response to a serious exposure.[8]Wear chemically resistant gloves (e.g., neoprene or butyl rubber), a fully buttoned lab coat, and an apron if splashing is likely.[3][8]
Serious Eye Damage / Irritation May cause serious and potentially irreversible eye damage.[1][10]Wear chemical safety goggles or a face shield.[1][2][8] An eyewash station must be immediately accessible.[3]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][10]Handle exclusively in a certified chemical fume hood or other locally exhausted ventilation system to prevent inhalation of dusts or aerosols.[1][3][11]
Aquatic Toxicity Phenolic compounds are often harmful or toxic to aquatic life with long-lasting effects.[6][10][12][13]Do not dispose of down the drain or in regular trash.[6][11][14][15] All waste must be collected for authorized hazardous waste disposal to prevent environmental contamination.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. The following protocol outlines the lifecycle of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol waste from its point of generation to its final disposal.

Disposal_Workflow cluster_generation At the Bench cluster_collection Waste Collection cluster_storage_disposal Final Steps gen 1. Generation of Waste (Solid Residue, Contaminated PPE, Solutions) seg 2. Segregation (Keep away from oxidizers, bases, and other incompatibles) gen->seg Immediately container 3. Containerization (Use compatible, sealed container. Label clearly.) seg->container Prepare for collection collect 4. Waste Accumulation (Add waste to designated container in the lab.) container->collect saa 5. Temporary Storage (Move sealed container to Satellite Accumulation Area (SAA)) collect->saa When not in use or full ehs 6. Final Disposal (Contact EHS for waste pickup. Complete documentation.) saa->ehs Schedule pickup

Caption: Waste Disposal Workflow for 2-(2-Phenyl-1,3-thiazol-4-yl)phenol.

1. Waste Identification and Segregation:

  • Characterization: Treat all waste containing 2-(2-Phenyl-1,3-thiazol-4-yl)phenol, including stock material, solutions, and contaminated consumables, as hazardous chemical waste.[1][3]

  • Segregation: It is crucial to prevent dangerous reactions. Store this waste away from incompatible chemicals, particularly strong oxidizing agents, strong bases, and chemically active metals.[8][11][15][16] Use physical barriers or secondary containment to ensure separation.[14]

2. Waste Collection:

  • Solid Waste: Collect solid 2-(2-Phenyl-1,3-thiazol-4-yl)phenol, contaminated weighing papers, gloves, pipette tips, and other consumables in a designated, leak-proof hazardous waste container.[1][2][17][18]

  • Liquid Waste: Collect solutions containing the compound in a sealable, chemically compatible waste container.[1] It is best practice not to fill liquid waste containers beyond 80% capacity to allow for vapor expansion.[1]

3. Containerization and Labeling:

  • Container Selection: The container must be made of a material compatible with the waste and have a secure, leak-proof closure.[14][15] Reusing the original reagent bottle is often a good choice, provided it is in good condition.[16] Never use foodstuff containers.[16]

  • Labeling: Proper labeling is a regulatory requirement and essential for safety.[15] Affix a label to the container with the following information:[16][19][20]

    • The words "Hazardous Waste "

    • The full chemical name: "2-(2-Phenyl-1,3-thiazol-4-yl)phenol "

    • A clear description of the contents (e.g., "Solid residue," "Methanol solution")

    • An indication of the hazards (e.g., "Toxic," "Corrosive," "Irritant")

    • The date waste was first added to the container

4. Temporary Storage (Satellite Accumulation Area):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][16][19]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[14][16]

  • The area should be secure, well-ventilated, and away from ignition sources.[1][11]

  • Ensure the waste container is kept within a secondary containment system (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[1][14]

5. Final Disposal:

  • Coordination: Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department or a licensed waste management contractor.[1][17][19]

  • Documentation: Accurately complete all required waste disposal forms and manifests.[1][19] This documentation is a critical part of regulatory compliance under acts such as the Resource Conservation and Recovery Act (RCRA).[14]

Emergency Procedures: Spill Management

Accidental releases must be handled promptly and safely. The immediate response depends on the scale of the spill.

Spill_Response cluster_small_spill Small Spill (< 50 mL) cluster_large_spill Large Spill (> 50 mL) or Unknown spill Spill Occurs assess Assess Situation (Size, Location, Ventilation) spill->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Small & Controllable evac Evacuate Immediate Area Alert others nearby assess->evac Large or Unsure contain Contain & Absorb (Use inert absorbent like vermiculite or sand) ppe->contain collect Collect Waste (Sweep solid or scoop absorbent into hazardous waste container) contain->collect decon Decontaminate Area (Wipe with appropriate solvent, then soap and water) collect->decon contact Contact EHS / Emergency Response (Provide location and chemical details) evac->contact secure Secure the Area (Close doors, restrict access) contact->secure

Caption: Decision Workflow for Spill Response.

For Small Spills (<50 mL of solution or a few grams of solid):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and double gloves (neoprene or butyl rubber).[8]

  • Containment: For liquid spills, cover and absorb with an inert material like vermiculite, sand, or a commercial chemical absorbent.[1][6][18][19] For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][2][18] Do not use paper towels for initial absorption of liquids.[19]

  • Collection: Carefully place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.[1][6][8][17][18]

  • Decontamination: Clean the spill area with an appropriate solvent followed by soap and water.[1][18] Dispose of all cleaning materials as hazardous waste.[1][17]

For Large Spills (>50 mL), or any spill in a poorly ventilated area:

  • Evacuate: Immediately evacuate all personnel from the affected area and alert those nearby.[1][8][18][19]

  • Contact Authorities: Close the laboratory doors and contact your institution's EHS department and/or emergency response team immediately.[8] Provide them with the chemical name, location, and estimated quantity of the spill.

  • Secure the Area: Restrict access to the area until the emergency response team arrives.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • Proper Disposal of Ethyl Thiazol-2-ylglycinate: A Guide for Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Navigating the Safe Disposal of Phenol Red: A Comprehensive Guide. Benchchem.
  • Standard Operating Procedure - UNM: Chemistry Department. University of New Mexico.
  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Regulation of Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.
  • Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole. Benchchem.
  • Phenol - Environment, Health & Safety. University of Michigan.
  • SAFETY DATA SHEET - 2-Phenyl-1,3-thiazole-4-carbonyl chloride. Fisher Scientific.
  • Thiazole - Safety D
  • Thiazole Yellow G - Safety D
  • SAFETY DATA SHEET - [4-(1,3-Thiazol-2-yl)phenyl]methanol. Fisher Scientific.
  • 2-(2-Phenyl-1,3-thiazol-4-yl)phenyl acetate - PubChem.
  • SAFETY DATA SHEET - 2-Phenylphenol. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-Phenylphenol. MilliporeSigma.
  • 4-(2-AMINO-THIAZOL-4-YL)
  • 2-(2-Amino-1,3-thiazol-4-yl)phenol - PubChem.
  • Phenol Fact Sheet. UC Berkeley Environmental Health & Safety.
  • 2-Phenylphenol - Safety D
  • 2-{(E)-[(4-phenyl-1,3-thiazol-2-yl)imino]methyl}phenol - PubChem.
  • 2-(2-Phenyl-1,3-thiazol-4-yl)benzene-carboxylic acid. Santa Cruz Biotechnology.
  • Phenol - Safety D

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Handling

Personal protective equipment for handling 2-(2-Phenyl-1,3-thiazol-4-yl)phenol

Executive Summary (BLUF) 2-(2-Phenyl-1,3-thiazol-4-yl)phenol is a bioactive heterocyclic building block containing both phenolic and thiazole moieties. It must be handled as a Hazardous Substance with risks of acute toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (BLUF)

2-(2-Phenyl-1,3-thiazol-4-yl)phenol is a bioactive heterocyclic building block containing both phenolic and thiazole moieties. It must be handled as a Hazardous Substance with risks of acute toxicity (oral), severe skin/eye irritation, and potential systemic effects via transdermal absorption.

Critical Directive: Do not handle on an open bench. All solid-phase manipulation must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II). Double-gloving with nitrile is the minimum standard for dermal protection.

Chemical Risk Profile & Hazard Identification

This compound exhibits a "dual-threat" profile due to its structural components. You must understand the why behind the safety protocols:

Structural MoietyAssociated Hazard MechanismCritical Safety Response
Phenol Group Corrosivity & Absorption: Phenols can denature proteins and penetrate the skin barrier rapidly, often acting as a local anesthetic (masking the burn).Impervious Barrier: Standard latex is insufficient. Use Nitrile (minimum 5 mil) or Laminate gloves.
Thiazole Ring Bioactivity: Thiazoles are pharmacophores often found in kinase inhibitors and metabolic modulators. Treat as a potent bioactive agent.Inhalation Control: Prevent dust generation.[1][2][3][4][5] Use HEPA filtration or wet-wiping techniques.
Conjugated System Photosensitivity: The phenyl-thiazole conjugation suggests UV absorption.Storage: Amber vials; avoid prolonged light exposure to prevent degradation products.

GHS Classification (Derived from SAR & Analogous Compounds):

  • Acute Toxicity, Oral: Category 3 (Toxic if swallowed)[6][7][8]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][6][8]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

  • STOT-SE: Category 3 (Respiratory Irritation)[1][6]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for entry into the exclusion zone where this chemical is handled.

Protection ZoneEquipment StandardOperational Logic
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of fine dust bypassing side shields.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: Phenolic compounds degrade glove integrity. Change outer gloves every 30 minutes or immediately upon splash.
Dermal (Body) Lab Coat (Poly/Cotton) + Chemical Apron The apron provides a non-permeable chest barrier against splashes during solubilization.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary Control. If hood is unavailable, a half-face respirator with P100/OV cartridges is mandatory.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter.

PPE_Selection Start Handling 2-(2-Phenyl-1,3-thiazol-4-yl)phenol State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Solid_PPE REQUIRED: - Fume Hood - N95 or P100 (if outside hood) - Double Nitrile Gloves Solid->Solid_PPE Liquid_PPE REQUIRED: - Fume Hood - Splash Goggles - Chemical Apron - Double Nitrile Gloves Liquid->Liquid_PPE

Figure 1: PPE Selection Logic based on physical state. Note that a Fume Hood is the baseline requirement for both states.

Operational Protocols

A. Weighing & Transfer (Solid Phase)

Context: The highest risk of inhalation exposure occurs during the weighing of dry powder.

  • Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a dedicated "balance enclosure" or powder containment hood.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Thiazole derivatives often carry static charge, causing "fly-away" powder.

  • Transfer:

    • Tare the weighing vessel.

    • Transfer the solid using a disposable spatula.

    • Immediately recap the stock vial.

    • Wipe the exterior of the stock vial with a Kimwipe dampened with Ethanol (EtOH) before returning it to storage.

B. Solubilization (Liquid Phase)

Context: Solvents like DMSO or DMF can act as vehicles, carrying the toxic compound through the skin barrier.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard solvent.

    • Warning: DMSO dramatically increases skin permeability. A drop of DMSO solution containing this compound is far more dangerous than the dry powder.

  • Dissolution:

    • Add solvent slowly down the side of the vial to prevent aerosolization.

    • Vortex with the cap tightly sealed .

    • Inspect the solution for clarity. If heating is required, use a dry block heater set to <40°C. Do not use an open flame.

Emergency Response & Spill Management

Exposure Response[2][3][9][10]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Time it—15 minutes feels like an eternity but is necessary to prevent corneal haze.

  • Skin Contact:

    • Do NOT use solvent (ethanol/acetone) to wash skin; this drives the chemical deeper.

    • Wash with copious amounts of soap and water.[3][5][9][10]

    • If redness appears, seek medical attention (bring the SDS).

Spill Cleanup Protocol

For spills < 10 mL or < 1 gram.

Spill_Response Spill Spill Detected Evacuate 1. Alert & Isolate Area Spill->Evacuate PPE_Check 2. Don Full PPE (Goggles, Double Gloves, Lab Coat) Evacuate->PPE_Check Absorb 3. Cover with Absorbent Pads (Do not wipe yet) PPE_Check->Absorb Collect 4. Collect into HazWaste Bag Absorb->Collect Decon 5. Wash Area with Soap/Water (Repeat 2x) Collect->Decon Report 6. File Incident Report Decon->Report

Figure 2: Immediate spill response workflow. Speed and containment are prioritized.

Waste Disposal

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste container (Yellow bag/bin).

  • Liquid Waste:

    • Stream: Organic Waste (Non-Halogenated).

    • Labeling: Must list "2-(2-Phenyl-1,3-thiazol-4-yl)phenol" and the solvent (e.g., DMSO).

    • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) as thiazoles can react exothermically.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4463521, 2-(2-Phenyl-1,3-thiazol-4-yl)phenyl acetate (Analogous Structure). Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: 2-Phenyl-1,3-thiazole-4-carboxylic acid.[10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Phenol (1910.1000). Retrieved from [Link]

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